An In-depth Technical Guide to the Physicochemical Properties of 3-((Methylsulfonyl)methyl)azetidine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a focused examination of the core physicochemical properties of 3-((Methylsulfonyl)methyl)azetidine, a heterocyclic compound o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the core physicochemical properties of 3-((Methylsulfonyl)methyl)azetidine, a heterocyclic compound of increasing interest in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the causality behind these properties and the methodologies used to determine them, ensuring scientific integrity and practical applicability in a drug discovery context.
Core Physicochemical Profile
The fundamental physicochemical parameters of a molecule are critical determinants of its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement. For 3-((Methylsulfonyl)methyl)azetidine, the key descriptors are its molecular weight and its partition coefficient (LogP).
Note: The molecular weight of the free base is presented. The hydrochloride salt, 3-((Methylsulfonyl)methyl)azetidine hydrochloride, has a molecular weight of 185.67 g/mol .
The predicted LogP value for the structurally related compound 3-Methyl-1-(methylsulfonyl)azetidin-3-amine suggests that 3-((Methylsulfonyl)methyl)azetidine is a hydrophilic molecule[1]. A negative LogP value indicates a higher affinity for the aqueous phase over a lipid phase, a characteristic that often correlates with good aqueous solubility but may present challenges for membrane permeability[2].
The Partition Coefficient (LogP): A Critical Parameter in Drug Discovery
The octanol-water partition coefficient (LogP) is a cornerstone of physicochemical profiling in drug discovery. It is defined as the base-10 logarithm of the ratio of the concentration of a compound in the octanol phase to its concentration in the aqueous phase at equilibrium[2].
Executive Summary: The Structural Mandate In modern Fragment-Based Drug Discovery (FBDD), 3-Methanesulfonylmethyl-azetidine (CAS: 1359656-22-6) represents a high-value pharmacophore scaffold.[1] It bridges the geometric...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Mandate
In modern Fragment-Based Drug Discovery (FBDD), 3-Methanesulfonylmethyl-azetidine (CAS: 1359656-22-6) represents a high-value pharmacophore scaffold.[1] It bridges the geometric rigidity of the azetidine ring with the polar, metabolic stability of the methylsulfone moiety.[1]
Unlike the parent azetidine or the directly substituted 3-sulfonylazetidine, the insertion of a methylene spacer (
) between the ring and the sulfone group serves a critical "insulating" function.[1] It decouples the electron-withdrawing sulfone from the basic nitrogen center, preserving the amine’s basicity (and thus solubility) while extending the vector of the hydrogen-bond accepting sulfone oxygens.[1]
This guide details the structural logic, validated synthetic pathways, and handling protocols for this specific building block.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The following data consolidates current catalog specifications and computed properties essential for library design.
Table 1: Core Chemical Specifications
Property
Specification
IUPAC Name
3-(Methanesulfonylmethyl)azetidine
Common Name
3-((Methylsulfonyl)methyl)azetidine
CAS (Free Base)
1359656-22-6
CAS (HCl Salt)
1820683-31-5
Molecular Formula
Molecular Weight
149.21 g/mol
SMILES
CS(=O)(=O)CC1CNC1
Appearance
White to off-white solid (typically supplied as HCl salt)
Physicochemical Analysis
Ring Strain & Pucker: The azetidine ring possesses ~25 kcal/mol of ring strain.[1] Unlike cyclobutane, the nitrogen atom allows for a lower energy barrier to ring inversion.[1] The 3-substitution pattern generally favors a "puckered" conformation to minimize transannular interactions, positioning the bulky methanesulfonylmethyl group equatorially in the lowest energy state.[1]
Basicity (pKa): The methylene spacer mitigates the inductive electron-withdrawing effect of the sulfone (
).[1] Consequently, the ring nitrogen retains a pKa closer to the parent azetidine (~11.[1]0) compared to 3-sulfonylazetidine (where the pKa drops significantly).[1] This makes it an excellent solubilizing group in physiological pH.[1]
Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism (CYP450), unlike sulfides or sulfoxides.[1]
Retrosynthetic Logic & Pathway Design
To synthesize 3-Methanesulfonylmethyl-azetidine efficiently, one must avoid the direct handling of the highly strained and nucleophilic free azetidine until the final step.[1] The most robust strategy involves Nucleophilic Substitution on an N-Protected Scaffold .[1]
Strategic Pathway Visualization
Figure 1: Retrosynthetic analysis showing the disconnection at the sulfone-methylene bond and the N-protection strategy.
Detailed Experimental Protocol
Objective: Synthesis of 3-(Methanesulfonylmethyl)azetidine Hydrochloride via Sulfinate Displacement.
Scale: 1.0 Gram Scale (Adaptable to Process).
Reagents & Materials
Substrate: tert-Butyl 3-(iodomethyl)azetidine-1-carboxylate (Commercially available or prepared from the mesylate of the alcohol).[1]
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
Dissolution: Charge the flask with tert-butyl 3-(iodomethyl)azetidine-1-carboxylate (1.0 eq, 3.37 mmol) and anhydrous DMF (10 mL, ~0.3 M concentration).
Addition: Add Sodium methanesulfinate (1.5 eq, 5.05 mmol) in a single portion.
Reaction: Heat the mixture to 70°C for 4–6 hours.
Causality: Iodide is a superior leaving group to bromide or mesylate for this displacement.[1] Heating is required to overcome the steric hindrance of the secondary neopentyl-like system, but temperatures >90°C risk decomposition of the Boc group.[1]
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF and excess sulfinate salts.[1] Wash the organic layer with brine, dry over
, and concentrate in vacuo.
Purification: The crude N-Boc sulfone is typically pure enough for the next step.[1] If necessary, purify via silica gel chromatography (0-5% MeOH in DCM).[1]
Phase 2: N-Boc Deprotection & Salt Formation
Dissolution: Dissolve the N-Boc intermediate from Phase 1 in 1,4-dioxane (5 mL).
Acidolysis: Add 4M HCl in dioxane (10 eq) dropwise at 0°C.
Precipitation: Allow the reaction to warm to room temperature and stir for 2 hours. The product, 3-(methanesulfonylmethyl)azetidine hydrochloride, will often precipitate as a white solid.[1]
Isolation: Filter the solid under nitrogen (azetidines are hygroscopic).[1] Wash with cold
Check: Did you use the iodo precursor? The chloro analog is inert under these conditions without Finkelstein activation.[1]
Issue: Product is an oil/gum after deprotection.[1]
Remedy: Triturate with acetonitrile or diethyl ether.[1] Azetidine salts can be hygroscopic; ensure minimal exposure to ambient moisture.[1]
Applications in Medicinal Chemistry
Bioisosterism & Design
This scaffold is frequently used to replace:
Morpholine/Piperazine: Provides a similar polarity profile but with a distinct vector and reduced molecular weight (Fragment efficiency).[1]
Primary Sulfonamides: The methylsulfone is a robust H-bond acceptor but lacks the acidic proton of a sulfonamide, avoiding potential toxicity associated with sulfonamide hydrolysis.[1]
Workflow Integration
Figure 2: Integration of the scaffold into library synthesis via nitrogen functionalization.[1]
References
Chemical Identity & Specifications
Source: PubChem Compound Summary for CID 129319580.[1]
Small Polar Azetidine Scaffolds: A Technical Guide for Drug Design
Executive Summary In the pursuit of optimal ligand efficiency (LE) and lipophilic ligand efficiency (LLE), the azetidine scaffold (a 4-membered nitrogen heterocycle) has emerged as a privileged motif.[1] Historically und...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pursuit of optimal ligand efficiency (LE) and lipophilic ligand efficiency (LLE), the azetidine scaffold (a 4-membered nitrogen heterocycle) has emerged as a privileged motif.[1] Historically underutilized due to synthetic challenges associated with ring strain (~25 kcal/mol), recent advances in strain-release chemistry and cross-coupling methodologies have unlocked this chemical space.
This guide analyzes the azetidine scaffold not merely as a "smaller pyrrolidine," but as a distinct physicochemical tool. By contracting the ring size from 5 or 6 to 4, medicinal chemists can lower lipophilicity (
), modulate basicity (), and alter exit vectors to access novel IP space while maintaining metabolic stability.
Part 1: The Physicochemical Advantage
The transition from piperidine (6-membered) or pyrrolidine (5-membered) to azetidine (4-membered) is a strategic move to improve the Property Forecast Index (PFI) of a drug candidate.
Comparative Physicochemical Profile[2][3]
The following table contrasts the core properties of saturated N-heterocycles. Note the significant drop in lipophilicity and the unique puckering angle of azetidine, which alters the vector of substituents at the 3-position.
Property
Piperidine (6-ring)
Pyrrolidine (5-ring)
Azetidine (4-ring)
Impact on Drug Design
Ring Strain (kcal/mol)
~0
~6
~25
High reactivity for functionalization; unique metabolic profile.
Steric bulk and strain often reduce -carbon oxidation rates.
The "Fluorine Effect" on Basicity
While the parent azetidine is highly basic (
), this is often detrimental to membrane permeability (low ). A standard medicinal chemistry tactic is 3,3-difluorination .
3,3-difluoroazetidine
: ~8.5 – 9.0
Mechanism: The strong electron-withdrawing effect of fluorine
to the nitrogen lowers the into the physiological "sweet spot," improving oral bioavailability while blocking metabolic soft spots at the 3-position.
Part 2: Synthetic Architectures
Accessing substituted azetidines has historically relied on harsh cyclizations. Modern methods utilize strain-release and flow chemistry to install complex functionality.
Workflow: Strain-Release Functionalization
The most powerful modern method involves the ring opening of [1.1.0]azabicyclobutanes (ABBs) . This "spring-loaded" electrophile allows for the rapid installation of nucleophiles at the 3-position, creating 1,3-disubstituted azetidines in a single step.
Figure 1: Strain-release driven synthesis of 3-substituted azetidines from azabicyclobutanes (ABB).
Synthetic Route: De Novo Cyclization (Baricitinib Strategy)
For industrial scale, de novo construction is often preferred. The synthesis of Baricitinib (a JAK1/2 inhibitor) exemplifies this.
Starting Material: N-Boc-3-azetidinone.
Functionalization: Horner-Wadsworth-Emmons (HWE) reaction converts the ketone to a cyanomethylene group.
Coupling: Deprotection followed by sulfonylation and Suzuki coupling installs the heteroaryl pharmacophore.
Part 3: Bioisosteric Mapping & Case Studies
Decision Logic: When to Use Azetidine
Use the following logic tree to determine if an azetidine scaffold is appropriate for your lead optimization series.
Figure 2: Decision matrix for scaffold contraction to azetidine or spiro-azetidine.
Case Study: Baricitinib (Olumiant)[4]
Target: JAK1/JAK2 Kinase.
Role of Azetidine: The azetidine ring serves as a rigid linker that projects the nitrile group (a key hydrogen bond acceptor) into the enzyme active site while maintaining a low molecular weight and high polarity compared to a piperidine analog.
Outcome: The azetidine moiety contributed to a highly favorable pharmacokinetic profile, allowing for once-daily oral dosing.
Advanced Scaffold: Spirocyclic Azetidines
Spiro-azetidines (e.g., 2-oxa-6-azaspiro[3.3]heptane) are emerging as potent bioisosteres for morpholine .
Geometry: They maintain the polarity of morpholine but with a distinct, rigid 3D geometry (90° bond angles).
Application: Used to disrupt planar stacking in leads, improving solubility without adding lipophilicity.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-Aryl Azetidines via Strain Release
Adapted from Aggarwal et al. (2022) and related methodologies.
Objective: Synthesize 1-Boc-3-phenylazetidine from [1.1.0]azabicyclobutane.
3-((Methylsulfonyl)methyl)azetidine TFA salt vs free base
This guide is structured to serve as an authoritative technical reference for the handling, application, and characterization of 3-((Methylsulfonyl)methyl)azetidine , specifically comparing its Trifluoroacetate (TFA) sal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured to serve as an authoritative technical reference for the handling, application, and characterization of 3-((Methylsulfonyl)methyl)azetidine , specifically comparing its Trifluoroacetate (TFA) salt and Free Base forms.
TFA Salt vs. Free Base: Handling, Reactivity, and Biological Impact
Executive Summary
3-((Methylsulfonyl)methyl)azetidine is a high-value pharmacophore combining the metabolic stability of the azetidine ring with the polarity and hydrogen-bond accepting properties of a sulfone. However, its isolation as a Trifluoroacetate (TFA) salt —a common byproduct of Boc-deprotection or HPLC purification—introduces distinct physicochemical challenges compared to its Free Base form.
This guide delineates the critical operational differences between these two forms. While the TFA salt offers superior shelf-stability and ease of handling as a solid, it poses significant risks in biological assays (cytotoxicity) and synthetic coupling (side-reactions). Conversely, the Free Base requires precise handling due to its high polarity and potential for polymerization, but is essential for accurate biological profiling and clean nucleophilic substitutions.
Part 1: Physicochemical Characterization
The choice between salt and base dictates solubility, stability, and stoichiometry. The following data synthesizes the properties of the specific 3-((methylsulfonyl)methyl)azetidine scaffold.
Comparative Properties Table
Feature
TFA Salt Form
Free Base Form
Molecular Formula
Approx. MW
~263.2 g/mol
149.21 g/mol
Physical State
White to off-white hygroscopic solid ("fluffy").
Viscous oil or low-melting solid.
Solubility
High in polar solvents (Water, DMSO, MeOH).
High in DCM, MeOH; Water soluble (due to sulfone).
Acidity (pKa)
Protonated amine: pKa ~8.5–9.5 (Est).
Conjugate acid pKa ~8.5–9.5.
Hygroscopicity
High (Requires desiccation).
Moderate (Absorbs atmospheric /water).
Volatility
Negligible.
Low (MW >140 reduces volatility compared to parent azetidine).
Structural Dynamics
The sulfone group (
) attached via a methylene spacer at the 3-position exerts an electron-withdrawing inductive effect (), lowering the basicity of the azetidine nitrogen compared to the parent azetidine (pKa ~11.3).
Figure 1: Equilibrium between the stable azetidinium cation and the nucleophilic free base.
Part 2: Synthetic Utility & The "Hidden Trap"
The Trifluoroacetamide Side-Reaction
A critical error in medicinal chemistry is using the TFA salt directly in amide couplings (e.g., EDCI/HATU) without accounting for the counterion.
The Mechanism of Failure:
Activation: The coupling reagent activates the carboxylic acid.
Competition: If the TFA counterion is not fully neutralized or removed, the activated coupling reagent can react with the TFA itself (forming a trifluoroacetyl ester) or the free amine can react with residual trifluoroacetic acid/anhydride species.
Result: Formation of the N-trifluoroacetyl azetidine impurity, which is stable and difficult to separate from the desired product.
Stoichiometry Adjustment
If using Free Base: Use 1.0–1.1 equivalents of the electrophile. No additional base is strictly required (though often added to scavenge acid byproducts).
If using TFA Salt: You must add at least 1.0 equivalent of a tertiary amine (DIPEA or TEA) specifically to neutralize the TFA, plus the standard equivalents required for the reaction.
Part 3: Desalting Protocols (Self-Validating Systems)
Because 3-((methylsulfonyl)methyl)azetidine is highly polar (due to the sulfone), standard liquid-liquid extraction (DCM/Water) often fails , as the free base partitions into the aqueous phase.
Protocol A: Solid-Phase Extraction (Recommended)
Best for: High recovery of polar amines.
Preparation: Use a Strong Cation Exchange (SCX) cartridge (e.g., silica-propylsulfonic acid).
Loading: Dissolve the TFA salt in MeOH. Load onto the SCX cartridge.
Validation: The amine binds to the sulfonic acid resin; TFA and non-basic impurities wash through.
Washing: Flush with 3–5 column volumes (CV) of MeOH.
Elution: Elute with 2M
in MeOH.
Mechanism: Ammonia displaces the azetidine from the resin.
Isolation: Concentrate the eluate under vacuum. The volatile ammonia evaporates, leaving the clean Free Base.
Protocol B: Carbonate Resin Neutralization
Best for: In-situ neutralization before reaction.
Dissolution: Dissolve the TFA salt in the reaction solvent (e.g., DMF or DCM).
Neutralization: Add 3–4 equivalents of Polymer-supported Carbonate (e.g., PL-CO3) resin.
Incubation: Agitate for 30–60 minutes.
Filtration: Filter off the resin. The filtrate contains the Free Base ready for coupling.
Figure 2: Decision matrix for desalting. Due to the polarity of the methylsulfonyl group, SCX resin is the superior pathway.
Part 4: Biological Implications[1][2][3]
When moving from synthesis to biological assay, the form of the compound is critical.[1]
TFA Cytotoxicity: Residual TFA is cytotoxic. In cellular assays, TFA concentrations as low as 10 nM can inhibit cell proliferation or alter metabolic pathways, leading to false positives/negatives [1].[2]
pH Drift: TFA salts are acidic. If dissolved in weakly buffered assay media, they can lower the pH locally, affecting protein binding or enzymatic activity.
Recommendation: For all biological assays (IC50, EC50), convert the TFA salt to the HCl salt (via lyophilization with dilute HCl) or the Free Base immediately prior to stock solution preparation.
References
Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link
Sani, M., et al. (2007). "Trifluoroacetate salts of peptides: a potential problem in in vitro and in vivo studies." Journal of Peptide Science, 13(10), 637-641. Link
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing amine protection/deprotection dynamics). Link
Enamine Ltd. "Building Blocks: Azetidines." (General physicochemical data on azetidine scaffolds). Link
An In-depth Technical Guide to the Aqueous Solubility of 3-((Methylsulfonyl)methyl)azetidine
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Aqueous solubility is a critical determinant of a drug candidate's pharmacokinetic profile, impacting i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Aqueous solubility is a critical determinant of a drug candidate's pharmacokinetic profile, impacting its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive analysis of the expected aqueous solubility of 3-((Methylsulfonyl)methyl)azetidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data, this document synthesizes information on the physicochemical properties of its constituent functional groups—the azetidine ring and the methylsulfonyl moiety—to build a theoretical framework for its solubility characteristics. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its aqueous solubility, ensuring a self-validating system for generating reliable data. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this and structurally related molecules.
Introduction: The Significance of 3-((Methylsulfonyl)methyl)azetidine and Its Aqueous Solubility
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in medicinal chemistry.[1] Their unique three-dimensional structure can offer improved metabolic stability and binding affinity compared to more conventional, planar aromatic systems.[1] The incorporation of a methylsulfonyl group can further modulate a molecule's properties, including its polarity and ability to act as a hydrogen bond acceptor, which can influence its interaction with biological targets and its pharmacokinetic profile.[2][3]
The compound 3-((Methylsulfonyl)methyl)azetidine, available commercially as its hydrochloride salt[4], is a building block in the synthesis of more complex molecules for drug discovery. Understanding its fundamental physicochemical properties, particularly its aqueous solubility, is paramount for its effective utilization in both synthetic chemistry and biological screening. Poor aqueous solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, poor bioavailability.[5]
This guide will first delve into the theoretical underpinnings of the expected solubility of 3-((Methylsulfonyl)methyl)azetidine by dissecting the contributions of its core components. Subsequently, a robust experimental workflow for the empirical determination of its solubility will be detailed.
Theoretical Assessment of Aqueous Solubility
The aqueous solubility of a molecule is governed by the interplay of its lipophilic and hydrophilic characteristics. By examining the functional groups present in 3-((Methylsulfonyl)methyl)azetidine, we can make an informed prediction of its behavior in water.
The Azetidine Moiety: A Contributor to Hydrophilicity
The parent azetidine ring is a saturated heterocycle containing a nitrogen atom.[6] This nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. Furthermore, the protonated form of the azetidine nitrogen (azetidinium) can act as a hydrogen bond donor. The parent compound, azetidine, is reported to be miscible with water, indicating a high degree of hydrophilicity.[7] This inherent water compatibility of the azetidine core provides a strong foundation for the potential aqueous solubility of its derivatives. Azetidines are noted to offer enhanced aqueous solubility compared to more common saturated analogues like piperidine and pyrrolidine.[1]
The Methylsulfonyl Group: Enhancing Polarity and Hydrogen Bonding Potential
The sulfonyl group (-SO₂-) is a highly polar, electron-withdrawing functional group.[2] The two oxygen atoms are strong hydrogen bond acceptors, significantly increasing the potential for interaction with water molecules. The introduction of a sulfonyl group into an organic molecule often leads to an increase in its water solubility.[2][8] The methyl group attached to the sulfonyl moiety is small and contributes minimally to the overall lipophilicity. Therefore, the methylsulfonyl group is expected to substantially enhance the aqueous solubility of the molecule.
Predicted Overall Solubility
Based on the additive effects of the highly water-miscible azetidine ring and the polar, hydrogen-bond-accepting methylsulfonyl group, it is anticipated that 3-((Methylsulfonyl)methyl)azetidine will exhibit good to excellent aqueous solubility. The molecule possesses multiple sites for hydrogen bonding with water, which should facilitate its dissolution.
The logical relationship for predicting solubility based on its functional groups can be visualized as follows:
Caption: Predicted influence of functional groups on solubility.
Experimental Determination of Aqueous Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate characterization. The following section outlines a detailed protocol for determining the aqueous solubility of 3-((Methylsulfonyl)methyl)azetidine using the reliable shake-flask method, a gold standard in the pharmaceutical industry.[9]
Materials and Equipment
3-((Methylsulfonyl)methyl)azetidine (or its hydrochloride salt)
Deionized water (or appropriate buffer, e.g., Phosphate-Buffered Saline (PBS))
Analytical balance
Scintillation vials or other suitable sealed containers
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of aqueous solubility:
Caption: Shake-flask method for solubility determination.
Step-by-Step Protocol
Preparation of the Saturated Solution:
Accurately weigh an excess amount of 3-((Methylsulfonyl)methyl)azetidine into a series of scintillation vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[9]
Add a precise volume of the desired aqueous solvent (e.g., deionized water or PBS) to each vial.
Equilibration:
Securely cap the vials to prevent solvent evaporation.
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C to mimic physiological conditions).
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation.
Sample Collection and Preparation:
After equilibration, visually confirm the presence of undissolved solid in each vial.
Centrifuge the vials at a high speed to pellet the excess solid.
Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid pellet.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
Quantification by HPLC:
Prepare a series of calibration standards of 3-((Methylsulfonyl)methyl)azetidine of known concentrations.
Accurately dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
Analyze the calibration standards and the diluted sample by HPLC.
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration of the original saturated solution, accounting for the dilution factor.
Data Presentation
The experimentally determined solubility should be reported in standard units, such as mg/mL or µg/mL. It is also beneficial to express solubility in molarity (mol/L).
Parameter
Value
Units
Temperature
(e.g., 25)
°C
Solvent
(e.g., Deionized Water)
-
Solubility
(Experimentally Determined)
mg/mL
Solubility
(Calculated)
mol/L
Conclusion
References
ResearchGate. (2014, June). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Azetidine, 1-methyl- (CAS 4923-79-9). Retrieved from [Link]
Mughal, H., & Szostak, M. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]
Fiveable. (n.d.). Sulfonyl Group Definition. Retrieved from [Link]
ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
ResearchGate. (n.d.). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
PubMed. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical Research, 31(6), 1447-1456.
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(18), 2946-2976.
Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]
Britannica. (2026, January 29). Organosulfur compound. Retrieved from [Link]
ResearchGate. (n.d.). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
Nottingham ePrints. (2022, March 27). Photochemical Approaches to Azetidines. Retrieved from [Link]
Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]
Application Note & Protocol: Desalting of 3-((Methylsulfonyl)methyl)azetidine HCl to Yield the Free Base
Abstract This document provides a comprehensive guide with detailed protocols for the efficient desalting of 3-((Methylsulfonyl)methyl)azetidine hydrochloride to its corresponding free base. The hydrochloride salt form o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide with detailed protocols for the efficient desalting of 3-((Methylsulfonyl)methyl)azetidine hydrochloride to its corresponding free base. The hydrochloride salt form offers enhanced stability and handling properties, making it ideal for storage, but the free base is often required for subsequent synthetic transformations, biological assays, or formulation development. This application note details two robust methods for hydrochloride removal: a classical liquid-liquid extraction (LLE) based on pH adjustment and an alternative cation-exchange chromatography method for applications demanding high purity or orthogonal purification strategies. The causality behind experimental choices, critical process parameters, and in-process controls are discussed to ensure procedural success and batch-to-batch reproducibility.
Introduction and Scientific Principles
Azetidines are strained four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structure can impart favorable pharmacological properties.[3] 3-((Methylsulfonyl)methyl)azetidine is a valuable building block in this class. Like many amines, it is frequently prepared and stored as a hydrochloride (HCl) salt to improve its crystallinity, stability, and shelf-life.
The desalting process is fundamentally an acid-base reaction designed to liberate the neutral free amine from its protonated salt form. The azetidine nitrogen is basic, with a pKa value that allows for deprotonation by common laboratory bases. While the pKa for unsubstituted azetidine is approximately 11.3, the presence of the electron-withdrawing methylsulfonyl group is expected to reduce this basicity.[4] Nevertheless, the nitrogen remains sufficiently basic to be deprotonated by bases such as sodium hydroxide or sodium carbonate.
The conversion from the polar, water-soluble hydrochloride salt to the more nonpolar, organic-soluble free base is the cornerstone of the purification.[5][6] This significant shift in physicochemical properties allows for efficient separation from the resulting inorganic salts.
Two primary methods are presented:
Liquid-Liquid Extraction (LLE): A straightforward and scalable method that exploits the differential solubility of the salt and free base forms between immiscible aqueous and organic phases.[5][7][8]
Cation-Exchange Chromatography (IEX): A resin-based technique that offers high selectivity by capturing the positively charged (protonated) amine and eluting it in its neutral form by a pH change.[9][10] This method can be particularly useful for smaller scales or when emulsions are problematic in LLE.
Care must be taken, as azetidine rings can be susceptible to ring-opening under harsh conditions, although they are notably more stable than their aziridine counterparts.[11][12] The protocols described herein utilize mild conditions to preserve the integrity of the heterocyclic core.
Instrumentation for Quality Control: HPLC, LC-MS, ¹H NMR
Protocol 1: Desalting via Liquid-Liquid Extraction (LLE)
This is the most common and direct method for generating the free base. It relies on basifying an aqueous solution of the salt and extracting the liberated neutral amine into an organic solvent.
Experimental Workflow for Liquid-Liquid Extraction
Caption: Workflow for the Liquid-Liquid Extraction (LLE) desalting procedure.
Step-by-Step Methodology
Dissolution: Dissolve 1.0 equivalent of 3-((Methylsulfonyl)methyl)azetidine HCl in DI water (approx. 10-20 mL per gram of salt) in an Erlenmeyer flask. Stir until a clear solution is obtained.
Basification: Cool the solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring and monitoring the pH. Continue addition until the pH of the aqueous solution is stable at 10-11.
Rationale: Raising the pH above the pKa of the azetidine nitrogen ensures complete deprotonation to the neutral free base, which has significantly lower water solubility.
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent (Dichloromethane is often effective; Ethyl Acetate is a greener alternative). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely.
Phase Separation: Drain the lower organic layer (if using DCM) into a clean flask. If using a less dense solvent like EtOAc, the organic layer will be on top. Perform two more extractions on the aqueous layer with fresh portions of the organic solvent to ensure complete recovery.
Combine and Wash: Combine all organic extracts. Wash the combined organic layer once with an equal volume of brine (saturated NaCl solution).
Rationale: The brine wash helps to break up any minor emulsions and removes the majority of the dissolved water from the organic phase, improving the efficiency of the subsequent drying step.[7]
Drying: Transfer the washed organic layer to a clean, dry flask. Add anhydrous sodium sulfate (or magnesium sulfate), adding small portions until the drying agent no longer clumps together and flows freely. Let it stand for 15-20 minutes.
Isolation: Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh organic solvent to recover any remaining product.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the desalted free base, 3-((Methylsulfonyl)methyl)azetidine.
Protocol 2: Desalting via Cation-Exchange Chromatography (IEX)
This method is ideal for smaller scales or for compounds that are prone to forming emulsions during LLE. It relies on the electrostatic interaction between the protonated amine and a negatively charged solid support.
Application Notes and Protocols for 3-((Methylsulfonyl)methyl)azetidine in Fragment-Based Drug Design
Introduction: The Strategic Advantage of 3-((Methylsulfonyl)methyl)azetidine in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, off...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of 3-((Methylsulfonyl)methyl)azetidine in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] By screening low molecular weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior pharmacokinetic profiles.[1][4][5] The selection of a high-quality fragment library is paramount to the success of any FBDD campaign.[4][6] In this context, 3-((Methylsulfonyl)methyl)azetidine emerges as a fragment of significant strategic value, embodying several key features desirable for contemporary drug discovery.
This fragment uniquely combines two privileged structural motifs: a strained four-membered azetidine ring and a polar methylsulfonyl group. This combination offers a compelling starting point for tackling a variety of biological targets.
The Azetidine Moiety: A Scaffold for Three-Dimensional Exploration
The azetidine ring, a four-membered nitrogen-containing heterocycle, provides a rigid, three-dimensional scaffold.[7][8] Unlike more flexible aliphatic chains or flat aromatic rings, the defined geometry of the azetidine ring presents specific vectors for chemical elaboration, which is a critical advantage during the fragment growing or linking stages of hit-to-lead optimization.[9][10][11] The inherent ring strain of azetidines can also contribute to favorable binding energetics upon interaction with a target protein.[7][8][12] Furthermore, the inclusion of this sp3-rich motif can enhance key drug-like properties such as solubility and metabolic stability.[7]
The Methylsulfonyl Group: A Key Interaction Hub
The methylsulfonyl group is a versatile functional group in medicinal chemistry.[13][14] The two oxygen atoms of the sulfonyl moiety are excellent hydrogen bond acceptors, enabling strong and specific interactions with protein backbones or side chains.[13][14][15] This group is also metabolically stable and can serve as a bioisostere for other functional groups like carboxylates or amides, potentially improving pharmacokinetic properties.[13][16] Its polarity can also contribute to the overall solubility of the fragment and subsequent lead compounds.[13]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3-((methylsulfonyl)methyl)azetidine in FBDD campaigns. We will detail protocols for fragment library preparation, primary and orthogonal screening, and hit-to-lead evolution strategies.
I. Fragment Library Preparation and Quality Control
A well-curated fragment library is the foundation of a successful FBDD project. The following protocol outlines the steps for preparing and quality-controlling a solution of 3-((methylsulfonyl)methyl)azetidine for screening.
Protocol 1: Preparation of a 1 M DMSO Stock Solution
Material Acquisition: Obtain 3-((methylsulfonyl)methyl)azetidine (CAS: 1359656-22-6) from a reputable chemical supplier.[17]
Purity Assessment: Prior to use, verify the purity of the compound (ideally >95%) by LC-MS and ¹H NMR.
Stock Solution Preparation:
Accurately weigh 14.98 mg of 3-((methylsulfonyl)methyl)azetidine (MW: 149.21 g/mol ).
Dissolve the solid in 100 µL of high-purity, anhydrous DMSO to create a 1 M stock solution.
Gently vortex until the solid is completely dissolved.
Storage: Store the stock solution at -20°C in a tightly sealed, desiccated container to prevent water absorption.
Table 1: Physicochemical Properties of 3-((Methylsulfonyl)methyl)azetidine
II. Biophysical Screening Cascade for Hit Identification
Due to the typically low binding affinities of fragments (in the µM to mM range), highly sensitive biophysical techniques are required for their detection.[6][18][19] A screening cascade involving a high-throughput primary screen followed by orthogonal validation methods is recommended to minimize false positives.[4][20]
Figure 1: A typical biophysical screening cascade for fragment-based drug design.
Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique ideal for primary fragment screening due to its high throughput and low protein consumption.[20][21][22]
Target Immobilization:
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
Aim for a low immobilization density to minimize mass transport effects.
Assay Development:
Optimize running buffer conditions (pH, salt concentration) to ensure protein stability and minimize non-specific binding.
Include a DMSO concentration in the running buffer that matches the final DMSO concentration of the fragment solutions to minimize solvent effects.[20]
Screening:
Prepare a dilution series of the 3-((methylsulfonyl)methyl)azetidine stock solution in the optimized running buffer (e.g., concentrations ranging from 10 µM to 1 mM).
Inject the fragment solutions over the sensor chip surface.
Monitor the change in refractive index in real-time to detect binding.
Data Analysis:
Analyze the sensorgrams to identify fragments that exhibit a concentration-dependent binding response.
Hits are typically defined as fragments that show a reproducible binding signal at a defined concentration.
Protocol 3: Orthogonal Hit Validation by NMR Spectroscopy
NMR spectroscopy is a powerful method for validating fragment hits and can provide information about the binding site on the protein.[19][23][24] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for this purpose.[24][25]
Sample Preparation:
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.
Add the 3-((methylsulfonyl)methyl)azetidine fragment to the protein solution at a concentration of ~1 mM.
NMR Data Acquisition:
Acquire a ¹H NMR spectrum of the sample.
Acquire an STD NMR spectrum. In this experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds to the protein, it will also become saturated, and the intensity of its signals in the STD spectrum will be enhanced.
Data Analysis:
Compare the ¹H and STD NMR spectra. The presence of signals from 3-((methylsulfonyl)methyl)azetidine in the STD spectrum confirms binding to the target protein.
The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.
Protocol 4: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[18][26][27][28]
Co-crystallization or Soaking:
Co-crystallization: Set up crystallization trials with the target protein in the presence of a high concentration of 3-((methylsulfonyl)methyl)azetidine (typically 1-10 mM).
Soaking: If protein crystals are already available, soak them in a solution containing the fragment.
Data Collection and Structure Determination:
Collect X-ray diffraction data from the protein-fragment crystals.
Process the data and solve the crystal structure.
Analysis of the Binding Mode:
Analyze the electron density map to confirm the presence and determine the binding pose of the fragment.
Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This information is critical for the next stage of hit-to-lead optimization.[18]
III. Hit-to-Lead Evolution: From Fragment to Potent Lead
Once a fragment hit has been validated and its binding mode determined, the next step is to evolve it into a more potent, lead-like compound.[2] The two primary strategies for this are fragment growing and fragment linking.[5][9][10][11]
Figure 2: Strategies for evolving a fragment hit into a lead compound.
Strategy 1: Fragment Growing
This approach involves adding chemical functionality to the fragment to occupy adjacent pockets in the binding site and form additional favorable interactions.[9][11] The azetidine nitrogen of 3-((methylsulfonyl)methyl)azetidine is an ideal attachment point for this strategy.
Rationale: Based on the X-ray crystal structure, identify unoccupied pockets adjacent to the bound fragment.
Synthetic Approach: Synthesize a small library of analogs where different chemical groups are appended to the azetidine nitrogen. These groups should be designed to interact with the identified pockets. For example, if a hydrophobic pocket is nearby, one might add a phenyl or cyclohexyl group. If a hydrogen bond donor/acceptor is required, a hydroxylated or aminated substituent could be introduced.
Strategy 2: Fragment Linking
If a second fragment is found to bind in a nearby site, the two fragments can be chemically linked together to create a single, more potent molecule.[9][10][11]
Rationale: Requires the identification of a second, non-overlapping fragment that binds in close proximity to 3-((methylsulfonyl)methyl)azetidine.
Synthetic Approach: Design and synthesize linkers of appropriate length and rigidity to connect the two fragments. The linker should be chosen to ensure that both fragments can maintain their optimal binding orientations.
IV. Conclusion
3-((Methylsulfonyl)methyl)azetidine represents a high-quality, strategically designed fragment for FBDD campaigns. Its combination of a rigid, three-dimensional azetidine scaffold and a polar, interaction-rich methylsulfonyl group provides an excellent starting point for the development of novel therapeutics. By employing a robust biophysical screening cascade and rational, structure-guided hit-to-lead optimization strategies, researchers can effectively leverage the potential of this valuable chemical entity to accelerate their drug discovery programs.
References
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved from [Link]
Taylor & Francis. (n.d.). X-ray crystallography – Knowledge and References. Retrieved from [Link]
Hubbard, R. E. (2015). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 562, 449-470. [Link]
Ciulli, A. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-13. [Link]
Sygnature Discovery. (2024, October 4). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Retrieved from [Link]
Pellecchia, M., & Bertini, I. (2014). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1143, 115-131. [Link]
Neumann, L., et al. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 12(4), 586-595. [Link]
Cheekatla, S. R. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-16. [Link]
Wang, L., et al. (2025, August 7). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved from [Link]
Szostak, M. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2587. [Link]
Diva-Portal.org. (2013, November 7). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Retrieved from [Link]
CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Retrieved from [Link]
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved from [Link]
ResearchGate. (2025, August 9). Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery. Retrieved from [Link]
Howard, S., & Abell, C. (Eds.). (2015). Fragment-Based Drug Discovery. Royal Society of Chemistry.
ResearchGate. (n.d.). NMR‐based fragment screening and hit identification. Retrieved from [Link]
ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(17), 2754-2773. [Link]
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]
Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]
Bonnema, H. (n.d.). Approaches to Fragment-Based Drug Design. Retrieved from [Link]
Taylor & Francis Online. (2017, November 9). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from [Link]
Welsch, M. E., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(4), 621-631. [Link]
Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
Scott, J. S., & O'Donovan, D. H. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm, 11(8), 1273-1306. [Link]
Bide Pharmatech. (n.d.). 3-(Methylsulfonyl)azetidine. Retrieved from [Link]
Erlanson, D. A. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4303. [Link]
Scribd. (n.d.). Fragment Based Drug Design. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]
PubChem. (n.d.). 3-(Methanesulfonylmethyl)azetidine hydrochloride. Retrieved from [Link]
ChemRxiv. (n.d.). A Single-Step Synthesis of Azetidine-3-Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Azetidine. Retrieved from [Link]
PubMed. (2025, March 13). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 68(5), 5000-5004. [Link]
ResearchGate. (2025, August 6). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Retrieved from [Link]
MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435. [Link]
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
Preventing azetidine ring opening during deprotection
Welcome to the Technical Support Center for Azetidine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the undesired ring ope...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Azetidine Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the undesired ring opening of azetidines during N-deprotection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring so susceptible to opening during deprotection?
A: The susceptibility of the four-membered azetidine ring to opening stems primarily from its inherent ring strain, which is approximately 25.4 kcal/mol.[1] This strain is significantly higher than that of larger rings like pyrrolidines (5.4 kcal/mol), making the azetidine ring more prone to reactions that relieve this strain.[1]
During many deprotection procedures, particularly those employing acidic conditions, the azetidine nitrogen can become protonated. This protonation increases the ring strain and enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack, which ultimately leads to ring cleavage.[2] The pKa of the azetidine nitrogen is a crucial determinant of its stability; a lower pKa can enhance stability in acidic media by reducing the likelihood of protonation.[3]
Q2: I'm observing significant ring-opened byproducts during my Boc deprotection with strong acid. What's happening and how can I prevent it?
A: The use of strong acids like trifluoroacetic acid (TFA) for tert-butoxycarbonyl (Boc) deprotection is a common cause of azetidine ring opening. The strongly acidic environment leads to protonation of the azetidine nitrogen, which, as explained above, activates the ring for nucleophilic attack by any nucleophile present in the reaction mixture (e.g., the counter-ion of the acid, solvents, or even other substrate molecules).
Troubleshooting & Solutions:
Milder Acidic Conditions: Instead of neat TFA, consider using a diluted solution of TFA in a non-nucleophilic solvent like dichloromethane (DCM).[4] It's a delicate balance, as overly dilute conditions may not efficiently cleave the Boc group.[4] A systematic screening of acid concentration and reaction time is recommended.
Alternative Acidic Reagents: 4M HCl in dioxane is often a successful alternative to TFA for Boc deprotection and can be less harsh on sensitive substrates.[4]
Non-Acidic Deprotection Methods: For particularly sensitive azetidines, consider protecting groups that can be removed under non-acidic conditions. If you are in the planning stages of your synthesis, this is the most robust strategy.
Troubleshooting Guide: Unexpected Azetidine Ring Opening
This guide will help you diagnose and solve issues related to azetidine ring instability during deprotection steps.
Symptom: Formation of Ring-Opened Byproducts Confirmed by LC-MS or NMR.
Potential Root Cause
Diagnostic Check
Recommended Solution
Harsh Acidic Conditions
Review your deprotection protocol. Are you using a strong acid like neat TFA or concentrated HCl?
Switch to milder acidic conditions (e.g., 20% TFA in DCM, 4M HCl in dioxane) or explore non-acidic deprotection methods.[4]
Nucleophilic Solvent or Additives
Examine all components of your reaction mixture. Are there any nucleophilic species present (e.g., methanol, water)?
Use aprotic, non-nucleophilic solvents like DCM, toluene, or THF. If a scavenger is needed, triisopropylsilane (TIS) is a good choice in acidic deprotections.[5]
Elevated Reaction Temperature
Is the deprotection reaction being heated?
Perform the deprotection at 0 °C or room temperature. Elevated temperatures can provide the activation energy needed for ring opening.
Inherent Substrate Instability
Does your azetidine have electron-withdrawing groups on the nitrogen or electron-donating groups on the ring carbons?
This can increase susceptibility to ring opening. In such cases, switching to a milder protecting group strategy (e.g., Cbz or Fmoc) is often the best long-term solution.
In-Depth Guide to Protecting Groups and Deprotection Strategies
The choice of the nitrogen protecting group is paramount to preserving the integrity of the azetidine ring throughout your synthesis.
The Role of the Protecting Group
A suitable protecting group for an azetidine should:
Decrease the basicity of the nitrogen atom to prevent protonation under acidic conditions.[2]
Be removable under conditions that do not promote ring opening.
Comparison of Common Protecting Groups for Azetidines
Protecting Group
Structure
Common Deprotection Conditions
Ring Opening Risk
Mitigation Strategies
Boc (tert-butoxycarbonyl)
Boc-N
Strong acids (TFA, HCl)
High
Use milder acids (e.g., 4M HCl in dioxane), lower temperatures, and shorter reaction times.[4]
Cbz (benzyloxycarbonyl)
Cbz-N
Catalytic Hydrogenation (H₂, Pd/C)
Low to Moderate
Ensure the catalyst is not overly acidic. The presence of a mild base can sometimes be beneficial.[5]
Trityl (triphenylmethyl)
Tr-N
Mild acid (e.g., perchloric acid)
Moderate
Can be cleaved under mild acidic conditions, but care must be taken to control the pH.[6] Reductive deprotection is an alternative.[7]
Experimental Protocols
Here are detailed, step-by-step protocols for deprotection methods known to be effective in preventing azetidine ring opening.
Protocol 1: Mild Boc Deprotection using HCl in Dioxane
This method is often successful when TFA causes significant ring opening.
Materials:
N-Boc protected azetidine
4.0 M HCl in 1,4-dioxane (anhydrous)
Dichloromethane (DCM, anhydrous)
Saturated aqueous sodium bicarbonate solution
Anhydrous sodium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Procedure:
Dissolve the N-Boc protected azetidine in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C using an ice bath.
Slowly add 4.0 M HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is basic.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected azetidine.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
This is a mild and effective method for removing the Cbz group without compromising the azetidine ring.
Materials:
N-Cbz protected azetidine
Palladium on carbon (10% w/w)
Methanol or Ethanol (anhydrous)
Hydrogen gas supply (balloon or hydrogenation apparatus)
Celite®
Procedure:
Dissolve the N-Cbz protected azetidine in methanol or ethanol in a round-bottom flask.
Carefully add 10% Pd/C (typically 10-20 mol% of palladium) to the solution.
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-12 hours.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
Wash the Celite® pad with additional solvent.
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected azetidine.
Visualizing the Problem: Azetidine Ring Opening Mechanisms
Understanding the mechanism of ring opening is key to preventing it. The following diagrams illustrate the key pathways.
Caption: Troubleshooting workflow for azetidine ring opening.
References
Al-Rawi, M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.
Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry. Academic Press.
Gaunt, M. J., & Spencer, J. B. (2001). Recent advances in the chemistry of azetidines and azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (13), 1389-1407.
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202303366. [Link]
Singh, G. S., & D’hooghe, M. (2015). Recent progress in the synthesis and chemistry of azetidines. Tetrahedron, 71(47), 8847-8877.
Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines. Organic & Biomolecular Chemistry, 4(9), 1641-1652.
Sokolov, N. A., & Kananovich, D. G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
O'Niel, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. [Link]
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
Technical Support Center: Optimizing Yield of N-Functionalized Azetidine Sulfones
Welcome to the Technical Support Center for the synthesis and optimization of N-functionalized azetidine sulfones. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the synthesis and optimization of N-functionalized azetidine sulfones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Azetidine sulfones are valuable scaffolds in medicinal chemistry, offering a unique combination of rigidity, polarity, and metabolic stability. However, their synthesis can present specific hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal yields and purity in your reactions.
I. Understanding the Core Challenges
The synthesis of N-functionalized azetidine sulfones involves the formation of a strained four-membered ring and the subsequent modification of the nitrogen atom. The primary challenges often stem from:
Ring Strain: The inherent strain of the azetidine ring can make it susceptible to ring-opening under certain conditions, particularly acidic environments.[1]
Nitrogen Basicity: The electron-withdrawing nature of the sulfonyl group reduces the basicity of the azetidine nitrogen, which can affect its nucleophilicity in subsequent functionalization reactions.
Competing Reactions: The potential for intermolecular side reactions, such as dimerization or polymerization, can significantly lower the yield of the desired intramolecular cyclization product.
Purification: The polarity of both the starting materials and products can sometimes make purification by standard chromatographic methods challenging.
This guide will address these challenges with practical, evidence-based solutions.
II. Troubleshooting Common Issues in N-Functionalization
This section is formatted as a series of questions and answers to directly address problems you may encounter in the lab.
A. Low Yield in N-Alkylation and Reductive Amination
Question 1: I am getting a low yield in the N-alkylation of my azetidine sulfone with an alkyl halide. What are the likely causes and how can I improve it?
Answer:
Low yields in N-alkylation of azetidine sulfones are often multifactorial. Here’s a systematic approach to troubleshooting:
Incomplete Reaction:
Cause: Insufficient reactivity of the alkyl halide or inadequate reaction time/temperature. The N-sulfonylated azetidine nitrogen is a relatively weak nucleophile.
Solution:
Increase Reactivity of the Electrophile: If possible, switch from an alkyl chloride to a bromide or, even better, an iodide.
Optimize Reaction Conditions: Increase the reaction temperature. Solvents like DMF or acetonitrile are generally effective. Ensure your base is strong enough to deprotonate any generated H-X but not so strong that it causes elimination of the alkyl halide. Potassium carbonate (K₂CO₃) is a common choice.
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress to ensure it has gone to completion.
Side Reactions:
Cause: A common side reaction is the elimination of HX from the alkyl halide to form an alkene, especially with hindered alkyl halides or strong bases. Another possibility is over-alkylation if the starting azetidine is not fully consumed.
Solution:
Choice of Base: Use a non-nucleophilic, moderately strong base like K₂CO₃ or Cs₂CO₃. Avoid stronger bases like NaH or LDA unless necessary, as they can promote elimination.
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkyl halide to drive the reaction to completion, but avoid a large excess which can complicate purification.
Work-up and Purification Issues:
Cause: The product may be partially soluble in the aqueous phase during work-up, or it may co-elute with starting materials during chromatography.
Solution:
Work-up: After quenching the reaction, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, DCM). If the product is polar, multiple extractions may be necessary.
Purification: See the detailed purification section below for guidance on selecting appropriate chromatographic conditions.
Question 2: My reductive amination of an azetidine sulfone with an aldehyde/ketone is sluggish and gives a poor yield. How can I optimize this reaction?
Answer:
Reductive amination is a powerful method for N-functionalization, but its success hinges on the careful balance of imine/iminium ion formation and reduction.
Inefficient Imine/Iminium Ion Formation:
Cause: The reaction pH is critical. An acidic catalyst is often required to promote the dehydration of the hemiaminal intermediate to the imine/iminium ion. However, strongly acidic conditions can lead to the degradation of the azetidine ring.[1]
Solution:
pH Control: The optimal pH for imine formation is typically between 4 and 6. For many reductive aminations, the addition of a small amount of acetic acid can be beneficial.
Dehydrating Agents: The use of a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves, can help drive the equilibrium towards imine formation.
Choice of Reducing Agent:
Cause: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde or ketone.
Solution:
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, selective, and does not reduce most aldehydes and ketones under the reaction conditions.[1]
Sodium cyanoborohydride (NaBH₃CN): Another effective reagent, but it is toxic and requires careful handling.
Avoid Strong Hydride Reagents: Reagents like NaBH₄ or LiAlH₄ are generally too reactive and will reduce the starting carbonyl compound.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Decision tree for troubleshooting low yields in reductive amination.
B. Challenges in Buchwald-Hartwig N-Arylation
Question 3: I am attempting a Buchwald-Hartwig N-arylation of my azetidine sulfone, but the reaction is not proceeding to completion and I see several side products. What should I consider for optimization?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with azetidine sulfones requires careful optimization of the catalyst system and reaction conditions.
Catalyst System (Palladium Precatalyst and Ligand):
Cause: The choice of ligand is crucial and is highly dependent on the specific substrates. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
Solution:
Ligand Screening: For N-arylation of a secondary amine like an azetidine, bulky, electron-rich biarylphosphine ligands are generally a good starting point. A screening of ligands such as RuPhos, BrettPhos, or XPhos is recommended.
Palladium Source: Use a reliable palladium precatalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more efficiently than older sources like Pd(OAc)₂.
Base Selection:
Cause: The base plays a critical role in the catalytic cycle. A base that is too weak may not facilitate the reaction, while an overly strong base can lead to side reactions or degradation of sensitive functional groups.
Solution:
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.
Weaker Bases for Sensitive Substrates: If your substrates have base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.
Common Side Products:
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be minimized by ensuring an efficient catalytic cycle and avoiding prolonged reaction times at high temperatures.
Homocoupling: Dimerization of the aryl halide. Optimizing the catalyst loading and ligand choice can often suppress this side reaction.
Table 1: Ligand and Base Effects on Buchwald-Hartwig N-Arylation of Azetidine Sulfones (Illustrative)
Entry
Ligand
Base
Solvent
Temp (°C)
Yield (%)
1
RuPhos
NaOtBu
Toluene
100
85
2
BrettPhos
NaOtBu
Toluene
100
78
3
XPhos
NaOtBu
Toluene
100
92
4
XPhos
Cs₂CO₃
Dioxane
110
65
Note: This table provides illustrative data. Optimal conditions should be determined experimentally for each specific substrate combination.
C. Purification and Characterization
Question 4: I am having difficulty purifying my N-functionalized azetidine sulfone by column chromatography. It either streaks on the column or co-elutes with impurities.
Answer:
Purification of azetidine sulfones can be challenging due to their polarity. Here are some strategies to improve your chromatographic separations:
Normal-Phase Chromatography (Silica Gel):
Eluent System: A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For more polar products, dichloromethane (DCM) and methanol (MeOH) can be used.
Tailing: The basic nitrogen of the azetidine can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. To mitigate this, you can:
Add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%).
Use deactivated silica gel or alumina as the stationary phase.
Typical Rf Values: For effective separation, aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate.
Table 2: Typical TLC Rf Values for N-Functionalized Azetidine Sulfones
Compound Type
Eluent System (v/v)
Approximate Rf
N-benzyl azetidine sulfone
30% Ethyl Acetate in Hexanes
0.4
N-phenyl azetidine sulfone
20% Ethyl Acetate in Hexanes
0.5
N-Boc azetidine sulfone
40% Ethyl Acetate in Hexanes
0.6
N-(pyridin-2-yl) azetidine sulfone
50% Ethyl Acetate in Hexanes
0.3
Note: These are approximate values and will vary depending on the specific substituents.
Reverse-Phase Chromatography:
Application: For highly polar N-functionalized azetidine sulfones that are difficult to purify on silica, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative.
Mobile Phase: A typical mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Question 5: I am seeing unexpected signals in the 1H NMR spectrum of my purified product. What are some common impurities I should look for?
Answer:
Common impurities in the synthesis of N-functionalized azetidine sulfones include:
Residual Solvents: Signals from solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, DCM, THF).
Unreacted Starting Materials: Check for the characteristic signals of your starting azetidine sulfone and the alkylating/arylating agent.
Ring-Opened Products: Under acidic conditions, the azetidine ring can open. This may result in the appearance of new signals corresponding to a linear amino alcohol or related species.
Grease: Broad signals around 1.2-1.4 ppm are often indicative of vacuum grease contamination.
Referencing a standard table of NMR solvent and impurity chemical shifts is highly recommended.
III. Detailed Experimental Protocols
Protocol 1: N-Benzylation of 1-(Phenylsulfonyl)azetidine
To a solution of 1-(phenylsulfonyl)azetidine (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).
Add benzyl bromide (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring by TLC (30% ethyl acetate in hexanes).
Upon completion, cool the reaction to room temperature and filter off the solids.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to afford the desired N-benzyl-1-(phenylsulfonyl)azetidine.
Protocol 2: Reductive Amination of N-Boc-3-azetidinone with Aniline
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous DCM (0.1 M), add aniline (1.1 eq) followed by acetic acid (1.2 eq).
Stir the mixture at room temperature for 1 hour.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC (50% ethyl acetate in hexanes).
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the layers and extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel using a gradient of 20-60% ethyl acetate in hexanes.
IV. Visualization of Key Concepts
Workflow for Optimizing Buchwald-Hartwig N-Arylation
Caption: A systematic workflow for optimizing Buchwald-Hartwig N-arylation reactions.
V. References
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929-930. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Wang, B. J., & Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]
Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
Trauner, F., Reiners, F., Apaloo-Messan, K. E., Nißl, B., Shahbaz, M., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]
Couty, F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(5), 376-389. [Link]
Zsély, I. G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1144-1151. [Link]
Gololo, S. S., et al. (2016). Comparison of the TLC Rf values and UV-Visible spectrophotometric profiles of Senna italica leaf extracts from four districts of Limpopo province (South Africa). Journal of Chemical and Pharmaceutical Research, 8(5), 144-148. [Link]
Feula, A. (2012). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]
Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
Santai Technologies. (2021). The Application of C18AQ Columns in the Purification of Strong Polar Peptides. [Link]
Wang, X. R., & Zhang, Y. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]
Technical Support Center: Troubleshooting Low Reactivity of Azetidine Secondary Amines
Welcome to the technical support center dedicated to addressing the challenges associated with the functionalization of azetidine secondary amines. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to addressing the challenges associated with the functionalization of azetidine secondary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter sluggish or failed reactions involving these unique four-membered heterocycles. Here, we move beyond simple protocols to explore the underlying principles governing azetidine reactivity, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.
Part 1: Understanding the Root Cause of Low Reactivity
Q1: Why is my azetidine secondary amine so unreactive compared to other cyclic or acyclic secondary amines?
A1: The diminished reactivity of the nitrogen atom in an azetidine ring is a consequence of its unique structural and electronic properties, which differ significantly from amines like pyrrolidine or diethylamine. The core issues are a blend of sterics and electronics.
Altered Hybridization and Steric Hindrance: The C-N-C bond angle within the four-membered ring is compressed to approximately 90°, a significant deviation from the ideal 109.5° for a typical sp³-hybridized nitrogen. This forces the nitrogen's lone pair into an orbital with higher s-character. Electrons in s-orbitals are held more tightly to the nucleus, making the lone pair less available for donation to an electrophile (i.e., less nucleophilic). Furthermore, the rigid, planar nature of the ring creates a more sterically congested environment around the nitrogen compared to the more flexible, larger pyrrolidine ring.[1][2]
Ring Strain Paradox: While the high ring strain of azetidines (approx. 25.4 kcal/mol) is a driving force for ring-opening reactions, it does not necessarily enhance the nucleophilicity of the exocyclic nitrogen atom for functionalization reactions.[3][4] In fact, reactions that increase steric bulk at the nitrogen can introduce unfavorable A(1,3) strain with substituents at the 2- and 4-positions.
Electronic Effects of Substituents: The nitrogen's nucleophilicity is highly sensitive to the electronic nature of substituents on the ring. Electron-withdrawing groups (EWGs), such as trifluoromethyl or sulfonyl groups, can drastically reduce the nitrogen's electron density, rendering it significantly less reactive.[1]
Part 2: General Strategies to Enhance Reactivity
This section outlines broad, mechanistically-grounded strategies that can be applied across various reaction types to overcome the inherent low reactivity of azetidines.
Q2: What are the first adjustments I should consider when a reaction with an azetidine is failing?
A2: Before resorting to exotic reagents, systematic optimization of fundamental reaction parameters is crucial. The following flowchart provides a logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting low azetidine reactivity.
Temperature and Concentration: Many azetidine reactions require more forcing conditions than their acyclic counterparts. Incrementally increase the temperature (e.g., from room temperature to 60 °C, then 80 °C) and monitor for product formation versus decomposition. Increasing the concentration can also favor bimolecular reactions.
Solvent Choice: The choice of solvent can dramatically impact reaction rates. For many nucleophilic reactions, switching from nonpolar solvents (like toluene) to polar aprotic solvents (like DMF, NMP, or DMSO) can help stabilize charged intermediates and transition states, accelerating the reaction.
Base Selection: For reactions requiring a base (e.g., acylations, alkylations), standard organic bases like triethylamine may be insufficient to deprotonate the weakly acidic N-H or to act as an effective acid scavenger. Stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponge should be considered.[5]
Catalysis: The introduction of a catalyst can provide an alternative, lower-energy reaction pathway.
Lewis Acids: Catalytic amounts of Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂, La(OTf)₃) can activate the electrophile, making it more susceptible to attack by the weakly nucleophilic azetidine.[6][7][8]
Organocatalysts: Nucleophilic catalysts like 4-(Dimethylamino)pyridine (DMAP) or 4-(pyrrolidin-1-yl)pyridine (PPY) are exceptionally effective in acyl transfer reactions, often dramatically increasing rates even for hindered amines.[9]
Part 3: Specific Troubleshooting Scenarios (FAQs)
Acylation Reactions
A3: This is a classic challenge. The low nucleophilicity of the azetidine nitrogen struggles to react with the electrophile, and the HCl byproduct can protonate the starting material, shutting down the reaction.
Solutions:
Switch to a More Reactive Acylating Agent: If an acyl chloride is failing, consider using a carboxylic anhydride or a pre-activated ester. Anhydrides are often more reactive and produce a less problematic carboxylic acid byproduct.
Employ a Nucleophilic Catalyst: This is often the most effective solution. Add 0.1-0.2 equivalents of DMAP or PPY. These catalysts work by forming a highly reactive N-acylpyridinium intermediate, which is much more electrophilic and readily attacked by the azetidine.[9]
Use a Stronger, Non-Nucleophilic Base: Replace triethylamine with a stronger base like DBU or 2,6-lutidine to scavenge the generated acid more effectively without competing in the reaction.
Strategy
Rationale
Typical Conditions
Key Consideration
Catalyst Addition
Forms a highly reactive acyl-pyridinium intermediate.[9]
0.1 eq. DMAP, 1.1 eq. Et₃N, CH₂Cl₂, RT
DMAP is toxic; handle with care.
Stronger Base
More effectively neutralizes HCl byproduct.
1.5 eq. DBU, CH₂Cl₂, RT
DBU can be nucleophilic in some cases.
Activated Reagent
Use a more potent electrophile.
Acetic Anhydride instead of Acetyl Chloride
Anhydrides can sometimes lead to double addition.
Protocol 1: Catalytic Acylation of a Hindered Azetidine
This protocol provides a robust starting point for the acylation of a poorly reactive azetidine using DMAP catalysis.
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the azetidine substrate (1.0 equiv.) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M).
Addition of Base and Catalyst: Add triethylamine (1.5 equiv.) followed by 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.). Stir the solution for 5 minutes at room temperature.
Addition of Electrophile: Slowly add the acyl chloride or anhydride (1.2 equiv.) dropwise to the solution. An exotherm may be observed.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish, gently heat to 40 °C.
Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Reductive Amination
A4: The initial step of reductive amination, the formation of a hemiaminal that dehydrates to an iminium ion, is often the rate-limiting step and is reversible.[10] The low nucleophilicity and steric bulk of the azetidine can disfavor this initial addition to the carbonyl.
Solutions:
Use a Dehydrating Agent: To drive the equilibrium towards the iminium ion, add a dehydrating agent. Molecular sieves (4 Å) are an excellent choice as they are inert and sequester the water byproduct.[10]
Employ a Mild Lewis Acid: Catalytic amounts of a Lewis acid like Ti(OiPr)₄ can activate the carbonyl group, making it more electrophilic and promoting the initial nucleophilic attack by the azetidine.[11]
Choose the Right Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) for difficult reductive aminations. It is less basic and can be used in stoichiometric amounts, often providing better yields for hindered substrates.[11][12]
Pre-formation of the Iminium Ion: In very difficult cases, you can attempt to form the iminium ion first by mixing the azetidine and the carbonyl compound in a solvent like dichloroethane (DCE) with gentle heating, often with an acid catalyst like acetic acid, before adding the reducing agent.
Caption: Key equilibria and troubleshooting points in reductive amination.
Aza-Michael Additions
A5: While aza-Michael additions are powerful C-N bond-forming reactions, the poor nucleophilicity of azetidines can make them challenging. If a strong organic base isn't sufficient, the reaction may require catalytic intervention to activate the Michael acceptor.
Solutions:
Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as Yb(OTf)₃ or Cu(OTf)₂, can coordinate to the carbonyl oxygen of the α,β-unsaturated ester. This coordination withdraws electron density, making the β-carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic azetidine.
Solvent Effects: Ensure you are using a polar solvent (e.g., acetonitrile, ethanol) that can facilitate the conjugate addition mechanism. In some cases, protic solvents can assist by stabilizing the developing negative charge in the transition state.[5]
Alternative Activation: For certain substrates, other activation methods, such as using Brønsted acids, can be effective. However, care must be taken not to fully protonate the azetidine nitrogen.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate. [Link]
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC. [Link]
Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity | Request PDF. ResearchGate. [Link]
Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications (RSC Publishing). [Link]
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]
Ester synthesis by acylation. Organic Chemistry Portal. [Link]
Unveiling the Electronic Effects of the Lewis Acids in Nucleophilic Substitution Reactions from a Molecular Electron Density Theory Perspective. The Journal of Organic Chemistry - ACS Publications. [Link]
Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram. ResearchGate. [Link]
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. MDPI. [Link]
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC. [Link]
Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). [Link]
(PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
(PDF) Stereoselective functionalization of azetidines. ResearchGate. [Link]
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]
Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing). [Link]
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]
Technical Support Center: Stability and Reactivity of the Methylsulfonyl Group Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regardin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and reactivity of the methylsulfonyl (–SO₂CH₃) group in the presence of bases. Our goal is to equip you with the foundational knowledge and practical insights needed to anticipate, diagnose, and resolve experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the behavior of the methylsulfonyl group in basic media.
Q1: As a general rule, is the methylsulfonyl group considered stable under basic conditions?
A1: Yes, the sulfonyl functional group, including the methylsulfonyl group, is generally considered to be chemically robust and stable under a wide range of both acidic and basic conditions.[1][2] This inherent stability is why sulfones are found in numerous pharmaceuticals and advanced polymers, and why sulfonamides are used as highly stable protecting groups for amines.[2][3] However, this stability is not absolute. The reactivity of the molecule is highly dependent on its overall structure, particularly the presence of acidic protons or leaving groups on carbons adjacent to the sulfonyl moiety.
Q2: Can the protons on the methyl group or the α-carbon of an alkyl sulfone be removed by a base?
A2: Absolutely. The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of protons on adjacent carbon atoms (α-protons). For dimethyl sulfone, the pKₐ is approximately 31, meaning a strong base is required for deprotonation.[4] For other alkyl sulfones, the pKₐ can be even lower. This deprotonation generates a resonance-stabilized carbanion that is a potent nucleophile, forming the basis for important carbon-carbon bond-forming reactions like the Julia-Kocienski Olefination.[2][5][6]
Q3: Can the methylsulfonyl group (–SO₂CH₃) itself act as a leaving group in a substitution or elimination reaction?
A3: This is a point of frequent confusion. The methylsulfonyl group, when attached to a carbon atom, is a very poor leaving group in standard Sₙ2 or E2 reactions. The hypothetical leaving group would be the methanesulfinate anion (CH₃SO₂⁻), which is not sufficiently stable.
However, the situation is completely different when the methylsulfonyl group is part of a sulfonate ester , such as a mesylate (–OMs). In this case, the leaving group is the methanesulfonate anion (CH₃SO₃⁻), which is the conjugate base of a strong acid (methanesulfonic acid) and is therefore an excellent, highly stable leaving group.[7][8][9]
While the –SO₂CH₃ group itself doesn't typically depart, its presence can facilitate elimination reactions if a good leaving group is located on the β-carbon.[10][11] Furthermore, under specific reaction conditions such as the Ramberg-Bäcklund reaction, the entire sulfonyl group is ultimately extruded from the molecule as sulfur dioxide (SO₂).[12][13]
Troubleshooting Guide: Unexpected Reactivity
This section is designed to help you diagnose and solve specific experimental issues.
Q4: I ran a reaction with my methylsulfonyl-containing compound using a strong base, and I'm seeing significant formation of an unexpected alkene. What is happening?
A4: The formation of an unexpected alkene from a sulfone under basic conditions strongly suggests one of two primary pathways: a Ramberg-Bäcklund type reaction or a β-elimination.
Possibility 1: Ramberg-Bäcklund Reaction. This is highly likely if your substrate contains a halogen (Cl, Br, I) on the carbon alpha (α) to the sulfonyl group. The mechanism involves initial deprotonation at the other α'-position, followed by an intramolecular nucleophilic attack to form a three-membered episulfone intermediate. This unstable intermediate then rapidly extrudes sulfur dioxide (SO₂) to yield the alkene.[12][14]
Possibility 2: β-Elimination. If your molecule has a leaving group (e.g., a halide, tosylate, mesylate) on the carbon beta (β) to the sulfonyl group, you are likely observing a standard E2 elimination.[10][11] The sulfonyl group's strong electron-withdrawing effect acidifies the α-proton, making its abstraction by the base highly favorable and driving the elimination.
Troubleshooting Workflow:
Caption: Decision tree for diagnosing unexpected alkene formation.
Q5: I am trying to deprotonate the α-carbon to my sulfone to use it as a nucleophile, but the reaction is failing or giving low yields. What should I do?
A5: This is a common challenge that usually comes down to the choice of base and reaction conditions.
Insufficient Base Strength: The pKₐ of α-sulfonyl protons is typically in the range of 25-31.[4] Common bases like hydroxides (pKₐ of H₂O ≈ 15.7) or alkoxides (pKₐ of t-BuOH ≈ 17) are often not strong enough to achieve complete deprotonation.[15] You must use a significantly stronger base.
Poor Solubility: Many organometallic bases and sulfones have poor solubility in common ethereal solvents at low temperatures. This can hinder the reaction rate.
Optimization Steps:
Choose a Stronger Base: Switch to a much stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), or n-Butyllithium (n-BuLi). Consult a pKₐ table to ensure the conjugate acid of your chosen base has a pKₐ at least 5-10 units higher than your sulfone's estimated pKₐ for favorable equilibrium.[16]
Optimize Temperature: While initial deprotonation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions, a slight increase in temperature (e.g., to -40 °C or 0 °C) for a short period can sometimes facilitate complete deprotonation if kinetics are slow.
Use a Co-solvent: Adding a co-solvent like Hexamethylphosphoramide (HMPA) or Tetramethylethylenediamine (TMEDA) can help break up base aggregates and increase the effective basicity and solubility of the reagents.
Verify Substrate Integrity: Ensure your electrophile is added only after complete deprotonation of the sulfone to avoid the base reacting directly with your electrophile.
Q6: My sulfonyl-containing API is degrading during formulation with basic excipients. What is the likely mechanism and how can I mitigate it?
A6: In a pharmaceutical context, degradation often occurs under milder conditions than those used in synthesis. While sulfones are robust, long-term stability can be an issue.
Likely Mechanism: The most probable non-photolytic degradation pathway in the presence of basic excipients is hydrolysis, particularly if trace amounts of water are present. While the C-S bonds of the sulfone are strong, cleavage of bonds elsewhere in the molecule, potentially activated by the sulfonyl group, can occur. For sulfonamides, cleavage of the S-N bond is a known degradation pathway.[17]
Mitigation Strategies:
pH Control: Perform a pH-rate profile study to identify the pH range of maximum stability for your API. Formulate with buffering agents that maintain this optimal pH.
Excipient Compatibility Study: Screen a panel of basic excipients to identify those that are inert with your API under accelerated stability conditions.
Moisture Control: Ensure anhydrous processing and packaging to minimize the risk of base-catalyzed hydrolysis.
Key Reactions & Data
Understanding hallmark reactions of sulfones under basic conditions can provide insight into their potential reactivity.
The Ramberg-Bäcklund Reaction
This reaction converts an α-halo sulfone into an alkene through the action of a base, with the net transformation being the replacement of C-S bonds with a C-C double bond and the extrusion of SO₂.[12][13][18]
Caption: Simplified mechanism of the Ramberg-Bäcklund reaction.
The Julia-Kocienski Olefination
A powerful method for stereoselective alkene synthesis, this reaction involves the addition of a metalated heteroaryl sulfone to an aldehyde or ketone.[5][19] The reaction proceeds through a spontaneous Smiles rearrangement and subsequent elimination of SO₂ and the heteroaryl oxide.[19][20] It is renowned for its high (E)-selectivity and mild conditions.[21][22]
Table 1: pKₐ Values of Common Laboratory Bases
This table provides the approximate pKₐ values of the conjugate acids of common bases, which is a direct measure of their base strength. A higher pKₐ value indicates a stronger base.[23]
Note: pKₐ values can vary significantly with the solvent used.
Experimental Protocol: Testing Substrate Stability to a Base
This protocol provides a general workflow for assessing the stability of your methylsulfonyl-containing compound to a specific base.
Objective: To determine if a compound containing a methylsulfonyl group degrades or reacts in the presence of a selected base over a specific time and temperature.
Materials:
Substrate (your methylsulfonyl compound)
Anhydrous solvent (e.g., THF, DMF)
Base (e.g., KOtBu, DBU, NaH)
Internal standard (e.g., dodecane, biphenyl; must be inert to the base)
Quenching solution (e.g., saturated aq. NH₄Cl)
Analytical equipment (TLC, LC-MS, GC-MS, or NMR)
Procedure:
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your substrate (e.g., 0.1 mmol) and a pre-weighed amount of the internal standard.
Dissolution: Add anhydrous solvent (e.g., 2 mL) and stir until all solids are dissolved.
Initial Sample (T=0): Withdraw a small aliquot (~0.1 mL) from the reaction mixture and immediately quench it in a vial containing the quenching solution (e.g., 1 mL of sat. aq. NH₄Cl) and an extraction solvent (e.g., 1 mL of ethyl acetate). This is your T=0 reference sample.
Base Addition: Add the base (e.g., 1.1 equivalents) to the reaction flask. Start the timer.
Monitoring: Maintain the reaction at the desired temperature (e.g., 25 °C). At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw another aliquot and quench it in the same manner as the T=0 sample.
Analysis: Analyze all quenched samples by your chosen analytical method (e.g., GC-MS or LC-MS). Compare the peak area ratio of your substrate to the internal standard at each time point.
Interpretation: A significant decrease in the substrate/internal standard ratio over time indicates instability or reaction under the tested conditions. Analyze the chromatogram for the appearance of new peaks, which correspond to degradation products or desired reaction products.
References
General mechanism of Julia‐Kocienski olefination. ResearchGate. [Link]
Stereochemistry and Mechanism of the Ramberg-Backlund Reaction. Reaction of Diastereomeric «-Halo Sulfones with Base1. Journal of the American Chemical Society. [Link]
The Julia-Kocienski Olefination. Oregon State University. [Link]
Recent Advances in the Synthesis of Sulfones. Thieme Connect. [Link]
Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. National Center for Biotechnology Information. [Link]
How To Use a pKa Table. Master Organic Chemistry. [Link]
Tosylates And Mesylates. Master Organic Chemistry. [Link]
Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
Elimination Reactions: an Introduction. Chemistry Steps. [Link]
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
What Makes A Good Leaving Group? Master Organic Chemistry. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Steric Hindrance & Instability in 3-Substituted Azetidine Functionalization
Audience: Medicinal Chemists & Process Development Scientists
Status: Operational
Introduction: The Azetidine Paradox
Azetidines are increasingly prized in medicinal chemistry as bioisosteres for cyclobutanes, cyclopentanes, and prolines. They lower lipophilicity (
) and improve metabolic stability compared to their acyclic counterparts. However, 3-substituted azetidines present a deceptive challenge.
While they appear to be simple secondary amines, the ring pucker (approx. 30°) forces the 3-substituent into a pseudo-equatorial or pseudo-axial conformation that can sterically shield the nitrogen lone pair. Furthermore, the inherent ring strain (~26 kcal/mol) makes the system fragile under acidic or strongly nucleophilic conditions.
This guide addresses the three most common failure modes: Amide Coupling Stalls , Buchwald-Hartwig Failures , and Unexplained Decomposition .
Module 1: Amide Coupling Troubleshooting
Symptom: Reaction with standard reagents (EDC/HOBt, HBTU) stalls at <50% conversion. Adding more reagent only increases impurities.
Root Cause Analysis
The "butterfly" conformation of the azetidine ring creates a steric wall. If the 3-substituent is bulky (e.g., aryl, branched alkyl), it hinders the approach of the activated ester to the nitrogen nucleophile. Standard reagents form active esters that are too bulky or not reactive enough to overcome this barrier.
Troubleshooting Protocol
Level 1: The "Gold Standard" Upgrade (HATU)
If HBTU/EDC fails, switch to HATU. The 7-azabenzotriazole moiety effects a faster reaction rate due to the neighboring group effect of the pyridine nitrogen.
Critical Check: Ensure the amine is free-based or use enough base to neutralize the salt plus activate the reaction.
Level 2: The Steric Breaker (T3P)
If HATU fails or epimerization is observed, Propylphosphonic Anhydride (T3P) is the superior choice.
Why: T3P creates a highly reactive mixed anhydride that is less sterically demanding than the OBt/OAt active esters. It also acts as a water scavenger.
Protocol:
Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent compatible).
Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).
Add T3P (50% in EtOAc, 1.5–2.0 equiv) dropwise at 0°C, then warm to RT.
Note: T3P requires a base to function. Pyridine often gives higher yields than DIPEA for extremely hindered substrates [1].
Level 3: The "Nuclear Option" (Ghosez’s Reagent)
When all coupling reagents fail, you must convert the acid to an acid chloride. However, 3-substituted azetidines are acid-sensitive. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions .[1]
Protocol:
Dissolve Carboxylic Acid in dry DCM.
Add Ghosez’s Reagent (1.1 equiv) at RT. Stir 1–2 h. (Monitor by TLC/LCMS as methyl ester quench).
Do not isolate. Add the Azetidine solution (with Et3N or DIPEA) directly to the acid chloride solution.
Why it works: It bypasses the bulky active ester intermediate entirely, presenting the smallest possible electrophile (R-COCl) to the hindered nitrogen [2].
Decision Logic: Amide Coupling
Figure 1: Decision matrix for coupling sterically hindered azetidines.
Module 2: N-Arylation (Buchwald-Hartwig)
Symptom: Reaction yields are low (<30%), observing mostly protodehalogenation of the aryl halide or unreacted azetidine.
Root Cause Analysis
Secondary amines usually couple well, but 3-substituted azetidines are sterically "neopentyl-like" around the nitrogen.
Oxidative Addition: Usually proceeds fine.
Transmetallation/Amine Binding: The bottleneck. The bulky azetidine struggles to coordinate to the Pd center if the ligand is too crowded or if the Pd center is not electron-rich enough.
Reductive Elimination: If the ligand is too small,
-hydride elimination isn't an issue (no -hydrogens on N), but the complex may just stall.
Optimized Catalyst Systems
Component
Recommendation
Rationale
Ligand
RuPhos or BrettPhos
These bulky, electron-rich dialkylbiaryl phosphines are specifically engineered to facilitate the coupling of hindered secondary amines [3].
Pre-catalyst
RuPhos Pd G3/G4
Ensures a defined 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing azetidine degradation.
Base
NaOtBu or Cs2CO3
Strong bases (NaOtBu) are standard, but if the substrate has sensitive groups, switch to Cs2CO3 in dioxane at 80°C.
Temperature
65°C – 80°C
Avoid going >100°C. High heat promotes ring opening of the strained azetidine.
Pro-Tip: If the standard Buchwald fails, consider the Strain-Release approach: React the aryl Grignard/Lithium species with a [1.1.0]azabicyclobutane (ABB) precursor. This installs the aryl group and opens the ring to the azetidine in one step, though it requires different starting materials [4].
Module 3: Stability & Ring Opening
Symptom: The desired product mass (M+H) is missing, but a peak corresponding to (M+18) or broad polymeric baselines are observed.
The Hazard: Acid-Mediated Ring Opening
Azetidines have high ring strain (~26 kcal/mol). Under acidic conditions (e.g., TFA deprotection, acidic workup), the nitrogen protonates.
Mechanism: Protonation makes the
-carbons (C2/C4) highly electrophilic.
Result: Any nucleophile (Water, Chloride, Acetate) attacks C2, opening the ring to form a linear amine (e.g.,
-amino alcohol or chloride).
Visualizing the Decomposition Pathway
Figure 2: Mechanism of acid-mediated azetidine decomposition.
Prevention Protocols
TFA Removal: If removing a Boc group with TFA, do not concentrate to dryness with heat. Neutralize immediately with cold saturated NaHCO3 or use HCl in Dioxane (anhydrous) followed by rapid evaporation.
Workup: Avoid acidic washes (1N HCl) to remove excess amine. Instead, use a buffer (pH 5-6) or rely on chromatography.
Scavenging: If the azetidine is the nucleophile, use polymer-supported isocyanate resins to scavenge excess starting material rather than acidic washes.
References
Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
Ghosez, L., et al. (1979).[3] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides."[1] Organic Syntheses, 59, 26.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
Gianatassio, R., et al. (2019).[4] "Strain-Release Amination of [1.1.0]Azabicyclobutanes." Organic Letters, 21(7), 2060–2063.
Technical Support Center: Storage & Stability of 3-((Methylsulfonyl)methyl)azetidine Free Base
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 3-((Methylsulfonyl)methyl)azetidine free base. Given the compound's structure—a strained fou...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 3-((Methylsulfonyl)methyl)azetidine free base. Given the compound's structure—a strained four-membered azetidine ring coupled with a methylsulfonyl group—understanding its stability is paramount for ensuring experimental reproducibility, data integrity, and the overall success of research and development programs. This document provides answers to frequently asked questions, troubleshooting for common stability-related issues, and detailed protocols for assessing the compound's stability profile.
Section 1: Frequently Asked Questions (FAQs) on Handling & Storage
This section addresses the most common questions regarding the day-to-day handling and storage of 3-((Methylsulfonyl)methyl)azetidine free base.
Q1: What are the recommended storage conditions for 3-((Methylsulfonyl)methyl)azetidine free base?
A1: For optimal stability, the compound should be stored under controlled conditions.
Long-Term Storage (Months to Years): Store at -20°C or lower. The container should be tightly sealed to prevent moisture ingress. For added protection, placing the primary container inside a secondary, sealed container with a desiccant is recommended.
Short-Term Storage (Days to Weeks): Storage at 2-8°C is acceptable. Ensure the container is well-sealed after each use to minimize exposure to atmospheric moisture and air.[1][2]
Q2: Is the compound sensitive to air, moisture, or light?
A2: Yes, caution is advised.
Moisture: The azetidine ring, being a strained heterocycle, is susceptible to hydrolysis, which can be catalyzed by moisture.[3] The free base form is also hygroscopic. Therefore, it is critical to store the compound in a dry environment.
Air: While the methylsulfonyl group is generally stable, the amine in the azetidine ring can react with atmospheric carbon dioxide over time to form a carbonate salt. Handling under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially when aliquoting for long-term storage.
Light: Photostability is a potential concern for many organic molecules.[4][5] While specific data for this compound is not available, it is prudent to protect it from light by storing it in an amber vial or in a dark location to prevent potential photolytic degradation.[4]
Q3: What visual signs of degradation should I look for?
A3: Any change in the physical appearance of the material warrants investigation. Be alert for:
Color Change: A shift from a white or off-white powder to yellow or brown.
Clumping: The powder may become sticky or form clumps, indicating moisture absorption.
Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
Q4: What materials or chemicals are incompatible with this compound?
A4: Avoid co-storage with strong acids, strong oxidizing agents, and acid chlorides.
Strong Acids: Can cause rapid, exothermic reactions and promote the degradation of the azetidine ring.[6]
Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid) can potentially oxidize the amine or other parts of the molecule.[7]
Acid Chlorides and Anhydrides: Will react readily with the secondary amine of the azetidine ring.
Section 2: Troubleshooting Guide: Common Stability-Related Issues
This guide helps diagnose and resolve experimental problems that may be rooted in compound instability.
Observed Issue
Potential Stability-Related Cause
Recommended Troubleshooting Steps
Inconsistent biological assay results or loss of potency.
The active compound has degraded in the stock solution or during the experiment, leading to a lower effective concentration.
1. Prepare a fresh stock solution from solid material. 2. Qualify the new stock solution via HPLC or LC-MS to confirm its concentration and purity. 3. Minimize the time solutions are kept at room temperature or 37°C. 4. Flash-freeze aliquots of stock solutions for single use to avoid repeated freeze-thaw cycles.
New, unexpected peaks appear in HPLC or LC-MS analysis.
The compound is degrading under the storage or experimental conditions, forming new chemical entities.
1. Analyze a freshly prepared sample as a control (T=0). 2. Re-analyze the suspect sample and compare chromatograms. 3. Use LC-MS to obtain the mass of the new peaks to help identify potential degradants.[8] 4. Perform a preliminary stress test (e.g., heat a solution at 60°C for a few hours) to see if the impurity peaks increase, which confirms they are degradation products.[9]
Compound fails to dissolve completely in a standard solvent.
The compound may have polymerized or degraded into less soluble byproducts. This can be initiated by moisture or other contaminants.
1. Visually inspect the solid material for changes in appearance (see FAQ Q3). 2. Attempt dissolution using sonication. 3. Test the solubility of a new, unopened batch of the compound as a control. 4. If solubility issues persist, the lot's integrity may be compromised.
Visual aids are essential for understanding the compound's structure and the processes used to evaluate its stability.
Caption: Postulated degradation via acid/base-catalyzed hydrolysis.
[3]
Caption: Experimental workflow for a forced degradation study.
[5][10]
Section 4: Experimental Protocol: Forced Degradation Study
A forced degradation study is the definitive way to understand a compound's intrinsic stability and identify likely degradation products. [10][11]This process is essential for developing stability-indicating analytical methods.
[7]
Objective: To identify the degradation pathways of 3-((Methylsulfonyl)methyl)azetidine free base under various stress conditions and to develop a stability-indicating analytical method. The typical target for degradation is 5-20% to ensure that the primary degradation products are formed without secondary degradation.
[5]
Materials:
3-((Methylsulfonyl)methyl)azetidine free base
HPLC-grade Acetonitrile and Water
Formic Acid or Trifluoroacetic Acid (for mobile phase)
Rationale: An effective method must separate the parent compound from all potential degradation products and impurities.
[8] * Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a low %B (e.g., 5%) and ramp up to a high %B (e.g., 95%) over 15-20 minutes to elute all components.
Detection: UV detector set at a wavelength where the compound has reasonable absorbance (e.g., 210 nm, as there is no strong chromophore).
Validation: Ensure the method is specific by confirming peak purity using a photodiode array (PDA) detector or mass spectrometry.
[4]
Prepare Stock and Control Samples:
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze it immediately (this is your T=0 reference).
Execute Stress Conditions: (Treat aliquots of the stock solution as follows)
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60°C. Withdraw samples at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute to the target concentration, and analyze.
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature. Monitor closely as base-catalyzed degradation can be rapid. Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.
Oxidative Degradation: Mix with 3% H₂O₂ and keep at room temperature. Protect from light. Withdraw samples at time points, dilute, and analyze.
[7] * Thermal Degradation: Heat a solution of the compound at 80°C. Analyze samples at various time points. Also, test the solid compound in an oven at a high temperature (e.g., 105°C) to assess solid-state thermal stability.
[4] * Photolytic Degradation: Expose a solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples afterward.
Data Analysis and Interpretation:
For each condition, calculate the percentage of the parent compound remaining.
Calculate the percentage of each major degradation product formed.
Determine the mass balance : The sum of the assay value of the parent compound and the levels of all degradation products should ideally be between 98-102% of the initial concentration, accounting for the entire mass.
[4][9] * Use LC-MS to determine the masses of the degradation products to help elucidate their structures.
References
Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(2), 101-110. Available at: [Link]
Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp Clinical Services. Available at: [Link]
Lulla, A., et al. (2016). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 40(7). Available at: [Link]
Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. International Journal of Creative Research Thoughts, 8(10). Available at: [Link]
Luminata Hanson, K. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata by ACD/Labs. Available at: [Link]
Sena, F. J., & St. Pierre, M. F. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4. Available at: [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Available at: [Link]
UBPBio. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid. Available at: [Link]
da Silva, M. L., et al. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 107-118. Available at: [Link]
Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 62(5), 1045-1052. Available at: [Link]
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
Sriram, D., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]
Van den Eynde, J. J., et al. (2017). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Available at: [Link]
Lanne, A., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 67(4), 3048–3067. Available at: [Link]
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available at: [Link]
Adriamed. (n.d.). Drug Stability Table - Rev.9.cdr. Available at: [Link]
Wolf Medical Supply. (n.d.). Drug Stability Guide. Available at: [Link]
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]
Lub-Abrajan, M., et al. (2023). Degradation of Atrazine to Cyanuric Acid by an Encapsulated Enzyme Cascade. Molecules, 28(20), 7169. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
Compound: 3-((Methylsulfonyl)methyl)azetidine Hydrochloride
CAS: 1400764-60-4
Role: Advanced sp³-rich building block for Medicinal Chemistry.
This guide provides a technical analysis of the 1H NMR spectral characteristics of 3-((Methylsulfonyl)methyl)azetidine HCl. Unlike flat aromatic spacers, this azetidine derivative offers a rigid, three-dimensional vector for fragment-based drug discovery (FBDD), particularly in JAK inhibitor scaffolds.
Key Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing the overlapping multiplets of the strained azetidine ring from the methylene linker, and verifying the integrity of the salt form (HCl) versus the free base.
Structural Analysis & Spin Systems
To interpret the spectrum accurately, we must define the proton environments. The molecule possesses a
plane of symmetry (passing through N, C3, and the sulfone chain), rendering the protons on C2 and C4 chemically equivalent but magnetically non-equivalent due to ring puckering.
Figure 1: Connectivity and expected splitting patterns based on scalar coupling networks.
Experimental Protocol: Self-Validating Workflow
Objective: Obtain a high-resolution spectrum that confirms salt formation and eliminates ambiguity regarding the labile NH protons.
Reagents & Solvent Selection[1][2][3]
Primary Solvent:DMSO-d6 (Dimethyl sulfoxide-d6).
Reasoning: DMSO is required to observe the ammonium (
) protons. In protic solvents like or , these protons exchange rapidly with deuterium and disappear, preventing confirmation of the salt stoichiometry.
Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (2.50 ppm).
Step-by-Step Methodology
Sample Prep: Dissolve 5–10 mg of the HCl salt in 0.6 mL of DMSO-d6.
Critical: Ensure the sample is dry. Hygroscopic HCl salts often absorb water, appearing as a broad singlet at ~3.33 ppm in DMSO, which can obscure the methine/linker region.
Acquisition:
Pulse Angle:
(to prevent saturation).
Relaxation Delay (
): seconds (essential for accurate integration of the isolated methyl sulfone singlet).
Scans: 16–32 scans are sufficient for >95% purity.
Processing:
Apply exponential multiplication (LB = 0.3 Hz).
Phase correction: Manual phasing is recommended for the broad NH peaks.
Spectral Data & Comparative Analysis
The following table synthesizes the expected chemical shifts for the HCl salt compared to the Free Base. This comparison is vital for Process Chemistry teams monitoring the "Free-basing" step.
Table 1: Chemical Shift Assignment (DMSO-d6)[2][4]
Position
Proton Type
Multiplicity
Shift (HCl Salt)
Shift (Free Base)
(Salt Effect)
NH
Ammonium
Broad s / br d
9.0 – 9.8
N/A (Amine ~2.0)
+7.5 ppm
H2, H4
Azetidine Ring
Multiplet
3.90 – 4.40
3.20 – 3.50
+0.8 ppm
H5
Linker ()
Doublet (J~7Hz)
3.50 – 3.65
3.30 – 3.40
+0.2 ppm
H3
Methine (Core)
Quintet-like
3.05 – 3.25
2.70 – 2.90
+0.3 ppm
H6
Methyl ()
Singlet
2.95 – 3.05
2.90 – 3.00
Negligible
Detailed Signal Analysis
1. The "Salt Shift" (The Nitrogen Effect)
The most diagnostic feature of the HCl salt is the deshielding of the azetidine ring protons (H2/H4).
Mechanism: Protonation of the nitrogen creates a positive charge, withdrawing electron density from the adjacent carbons (inductive effect).
Observation: In the free base, H2/H4 appear near 3.3 ppm. In the HCl salt, they shift downfield significantly to ~4.0–4.4 ppm.
2. The Sulfone Fingerprint
The methylsulfonyl group (
) is a powerful electron-withdrawing group (EWG).
Methyl Singlet: Appears as a sharp, tall singlet near 3.0 ppm. This is your integration anchor (set this to 3H).
Methylene Linker: The
group connecting the ring to the sulfone is deshielded by the sulfone but shielded relative to the ring protons. It typically appears as a doublet due to coupling with the single methine proton (H3).
3. Azetidine "Roofing"
Azetidine ring protons often display complex second-order coupling (AA'BB'X system). While often reported as "multiplets," they may show a "roof effect" leaning towards the methine proton, indicating strong magnetic coupling.
Comparative Guide: Alternatives & Analogs
When designing a library, researchers often compare this scaffold to its sulfide precursor or its pyrrolidine analog.
Comparison Workflow
Figure 2: Distinguishing the target from common synthetic precursors and analogs.
Key Differentiator: Sulfone vs. Sulfide
If the oxidation from sulfide (
) to sulfone () is incomplete:
Sulfone Methyl: ~3.0 ppm (Singlet)
Sulfide Methyl: ~2.1 ppm (Singlet)
QC Check: Any peak at 2.1 ppm indicates incomplete oxidation, a common impurity in this synthesis.
Troubleshooting & Stability (Expert Insight)
Ring Opening (Hydrolysis)
Azetidines are strained rings. In the presence of strong nucleophiles or prolonged heating in acidic water, the ring can open to form the linear amine.
Spectral Sign: Disappearance of the complex ring multiplets (3.9–4.4 ppm) and appearance of distinct triplets corresponding to a linear propyl chain.
Residual Solvents
Common manufacturing solvents for this intermediate include Isopropanol (IPA) and Ethyl Acetate.
IPA: Doublet at 1.04 ppm, Multiplet at 3.8 ppm.
Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm, Triplet at 1.17 ppm.
Note: The Ethyl Acetate quartet at 4.03 ppm can overlap with the azetidine ring protons. Verify integration of the methyl singlet (3.0 ppm) to confirm purity.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
PubChem. (n.d.).[1] Azetidine hydrochloride Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]
Reich, H. J. (n.d.). Proton NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]
A Comparative Guide to the C13 NMR Shifts of the Methanesulfonylmethyl Group in Azetidines
For Researchers, Scientists, and Drug Development Professionals The Significance of the Methanesulfonylmethyl Moiety in Medicinal Chemistry The methanesulfonylmethyl (CH2SO2CH3) group is a valuable substituent in modern...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of the Methanesulfonylmethyl Moiety in Medicinal Chemistry
The methanesulfonylmethyl (CH2SO2CH3) group is a valuable substituent in modern drug discovery. Its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor enhance the physicochemical properties of lead compounds, often improving their solubility, metabolic stability, and target affinity. Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized as bioisosteres for larger rings and as constrained scaffolds that can precisely orient substituents for optimal target engagement. The combination of these two motifs presents a unique structural class with significant potential in medicinal chemistry. Accurate characterization by techniques such as 13C NMR spectroscopy is paramount for confirming the structure and purity of these novel chemical entities.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical environment of a carbon nucleus, dictated by factors such as hybridization, substituent electronegativity, and molecular geometry, directly influences its 13C NMR chemical shift.[1] Ring strain, as observed in the azetidine ring, can significantly alter the electronic environment and, consequently, the chemical shifts of attached functional groups.
To understand the influence of the azetidine ring on the methanesulfonylmethyl group, we compare its expected 13C NMR shifts with those in less strained environments: an acyclic amine (N,N-dimethylmethanesulfonamide), a five-membered ring (pyrrolidine derivative), and a six-membered ring (piperidine derivative).
Table 1: Comparison of Experimental and Estimated 13C NMR Chemical Shifts (in CDCl3)
Est. = Estimated value based on analogous structures and established NMR principles.
Analysis of Trends:
S-CH3 Carbon: The chemical shift of the methyl carbon directly attached to the sulfone group is predicted to be largely unaffected by the nature of the amine, remaining consistently around 35.0 ppm . This is because it is sufficiently removed from the nitrogen atom and the direct influence of the ring's strain.
N-CH2-S Carbon: A noticeable upfield shift (to a lower ppm value) is predicted for the methylene carbon as the ring size decreases. This is attributed to the increasing ring strain of the azetidine ring, which alters the hybridization of the nitrogen and the electronic environment of the attached methylene group. In the relatively strain-free piperidine, the N-CH2 is expected in the range of 58-60 ppm. This is anticipated to shift slightly upfield in the pyrrolidine derivative (55-57 ppm) and more significantly in the highly strained azetidine (52-54 ppm).
Ring Carbons: The α-carbons of the azetidine ring typically appear around 50.0 ppm, while the β-carbon is found significantly upfield at approximately 18.0 ppm, a characteristic feature of the strained four-membered ring.[6]
Caption: Comparison of amine scaffolds for the methanesulfonylmethyl group.
Experimental Protocols
To empirically validate the predicted chemical shifts, the synthesis and subsequent NMR analysis of N-(methanesulfonylmethyl)azetidine are required.
Synthesis of N-(Methanesulfonylmethyl)azetidine
This protocol is adapted from established methods for the N-alkylation of azetidines.[7][8]
Materials:
Azetidine hydrochloride
Sodium hydroxide
Chloromethyl methyl sulfone
Acetonitrile (anhydrous)
Potassium carbonate (anhydrous)
Dichloromethane
Saturated aqueous sodium bicarbonate
Brine
Anhydrous magnesium sulfate
Procedure:
Free-basing of Azetidine: To a solution of azetidine hydrochloride in water at 0 °C, add an equimolar amount of sodium hydroxide. Extract the free azetidine into dichloromethane and dry the organic layer over anhydrous magnesium sulfate. Caution: Azetidine is volatile and should be handled in a well-ventilated fume hood.
N-Alkylation: In a round-bottom flask, dissolve the freshly prepared azetidine and 1.1 equivalents of chloromethyl methyl sulfone in anhydrous acetonitrile.
Add 2.0 equivalents of anhydrous potassium carbonate to the mixture.
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography.
Upon completion, filter the reaction mixture to remove the potassium carbonate.
Concentrate the filtrate under reduced pressure.
Work-up and Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel to obtain pure N-(methanesulfonylmethyl)azetidine.
Caption: Workflow for the synthesis of N-(methanesulfonylmethyl)azetidine.
13C NMR Spectroscopy Protocol
Sample Preparation:
Dissolve 10-20 mg of the purified N-(methanesulfonylmethyl)azetidine in approximately 0.6 mL of deuterated chloroform (CDCl3).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (for a 400 MHz Spectrometer):
Spectrometer Frequency: 100 MHz for 13C
Pulse Program: Standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments)
Spectral Width: 0 to 220 ppm
Acquisition Time: ~1-2 seconds
Relaxation Delay (D1): 2 seconds
Number of Scans: 1024 (adjust as needed for signal-to-noise)
Temperature: 298 K
Data Processing:
Apply an exponential window function with a line broadening of 1-2 Hz.
Perform a Fourier transform.
Phase correct the spectrum.
Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.[9]
Conclusion
The 13C NMR chemical shifts of the methanesulfonylmethyl group are sensitive to the nature of the amine to which it is attached. A clear upfield trend for the N-CH2-S carbon is predicted with increasing ring strain, from piperidine to pyrrolidine and most pronouncedly to azetidine. This guide provides researchers with a predictive framework and the necessary experimental protocols to synthesize and characterize these important molecular scaffolds, aiding in the unambiguous structural elucidation of novel drug candidates.
HETEROCYCLES. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
RSC Publishing. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
PMC. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93. [Link]
J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
Hindawi. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
Navigating the Fragmentation Landscape: A Comparative Guide to the LCMS Analysis of 3-((Methylsulfonyl)methyl)azetidine
For researchers and drug development professionals, understanding the metabolic fate and stability of novel chemical entities is paramount. 3-((Methylsulfonyl)methyl)azetidine, a small, polar molecule featuring a straine...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, understanding the metabolic fate and stability of novel chemical entities is paramount. 3-((Methylsulfonyl)methyl)azetidine, a small, polar molecule featuring a strained azetidine ring and a methylsulfonyl group, presents unique analytical challenges. This guide provides an in-depth, experience-driven comparison of its expected Liquid Chromatography-Mass Spectrometry (LCMS) fragmentation patterns, offering a predictive framework for its identification and characterization in complex matrices. We will explore the rationale behind methodological choices and present a theoretical, yet mechanistically grounded, fragmentation pathway to aid in analytical method development and data interpretation.
The Analytical Challenge: Polarity and Structural Complexity
The intrinsic properties of 3-((Methylsulfonyl)methyl)azetidine, namely its high polarity and the presence of a reactive four-membered ring, necessitate a carefully considered analytical approach. Standard reversed-phase liquid chromatography (RPLC) often fails to provide adequate retention for such polar analytes, leading to elution in the solvent front and significant matrix effects[1][2]. Therefore, alternative chromatographic techniques are essential for robust and reliable quantification.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds[1]. By utilizing a polar stationary phase and a mobile phase with a high organic content, HILIC promotes the retention of polar analytes, offering improved peak shapes and enhanced sensitivity in mass spectrometric detection. Another viable approach is Aqueous Normal Phase (ANP) chromatography on silica hydride-based columns, which also provides excellent retention for hydrophilic compounds[3].
A Proposed LCMS-MS/MS Protocol for Analysis
To achieve optimal separation and sensitive detection of 3-((Methylsulfonyl)methyl)azetidine, the following HILIC-MS/MS protocol is proposed. This method is designed to be a self-validating system, where chromatographic retention and specific mass transitions provide a high degree of confidence in analyte identification.
Parameter
Condition
Rationale
LC Column
BEH Amide, 2.1 x 100 mm, 1.7 µm
The amide stationary phase offers excellent retention and peak shape for a wide range of polar compounds.
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0
Ammonium formate is a volatile buffer compatible with mass spectrometry, and a slightly acidic pH can improve peak shape for amines.
Mobile Phase B
Acetonitrile
The high organic content of the mobile phase is crucial for retention in HILIC mode.
Gradient
95% B to 50% B over 5 minutes
A gradual decrease in the organic content allows for the elution of polar analytes with good resolution.
Flow Rate
0.4 mL/min
A standard flow rate for 2.1 mm ID columns, balancing analysis time and sensitivity.
Injection Volume
2 µL
A small injection volume minimizes peak distortion.
MS Ionization
Electrospray Ionization (ESI), Positive Mode
The azetidine nitrogen is readily protonated, making positive mode ESI the preferred ionization technique.
MS/MS Analysis
Collision-Induced Dissociation (CID)
CID is a robust and widely used fragmentation technique for generating structurally informative fragment ions[4].
Predicted Fragmentation Pathway of 3-((Methylsulfonyl)methyl)azetidine
Based on established fragmentation principles for sulfones and cyclic amines, a theoretical fragmentation pathway for protonated 3-((Methylsulfonyl)methyl)azetidine (m/z 150.06) is proposed. The initial protonation is expected to occur at the more basic azetidine nitrogen. Collision-induced dissociation would then induce fragmentation through several key pathways.
The mass spectra of sulfones are known to involve rearrangement reactions and the loss of sulfur dioxide (SO2)[5][6]. For cyclic amines, fragmentation often involves ring opening followed by the loss of small neutral molecules[7]. The strained nature of the azetidine ring may also lead to characteristic fragmentation patterns[8][9].
To ensure the confident identification of 3-((Methylsulfonyl)methyl)azetidine, it is crucial to consider the fragmentation patterns of potential isomers. For instance, a plausible isomer could be N-(methylsulfonyl)pyrrolidine. While having the same nominal mass, its fragmentation pattern under CID would be distinctly different.
In the case of N-(methylsulfonyl)pyrrolidine, the sulfonyl group is directly attached to the ring nitrogen. This would likely lead to a primary fragmentation involving the loss of the methylsulfonyl radical or SO2, but the subsequent fragmentation of the pyrrolidine ring would produce different fragment ions compared to the azetidine derivative.
Caption: Differentiating Isomeric Structures.
Summary of Predicted Mass Transitions
For the development of a selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method, the following precursor-to-product ion transitions are proposed for 3-((Methylsulfonyl)methyl)azetidine.
Precursor Ion (m/z)
Product Ion (m/z)
Proposed Neutral Loss
Notes
150.06
86.06
SO2 (64.00)
A characteristic loss for sulfones.
150.06
70.07
CH3SO2H (80.00)
Represents the loss of the entire methylsulfonylmethyl side chain.
150.06
122.05
C2H4 (28.01)
Following ring opening of the azetidine moiety.
This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a robust starting point for the development of analytical methods for 3-((Methylsulfonyl)methyl)azetidine. Experimental verification of these predicted fragmentation patterns will ultimately confirm the proposed pathways and enable the confident identification and quantification of this compound in complex biological and chemical matrices.
References
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2012). LC-MS metabolomics of polar compounds. PubMed, 28(12), 1137-1156. [Link]
Smakman, R., & de Boer, Th. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. [Link]
Various Authors. (n.d.). Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]
Chalcraft, K. R., & McCarry, B. E. (2013). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 9(5), 1013-1023. [Link]
Bell, D. S. (2017). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 35(10), 774-781. [Link]
PubChem. (n.d.). 3-(Methanesulfonylmethyl)azetidine hydrochloride. National Center for Biotechnology Information. [Link]
Al-Shibania, G. A., Salema, M. A. I., Marzouka, M. I., & Salema, M. S. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. Journal of Chemical and Pharmaceutical Research, 6(7), 2050-2058. [Link]
Malisch, R., Neugebauer, F., & Hummert, K. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 18(11), 1963-1973. [Link]
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]
Bowie, J. H., Williams, D. H., Lawesson, S. O., Madsen, J. Ø., Nolde, C., & Schroll, G. (1966). Mass Spectra of Diaryl Sulfones. Journal of the Chemical Society B: Physical Organic, 946-951. [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1603-1608. [Link]
Al-Masoudi, N. A. (2015). Synthesis and characterization of some Azetidines derivatives. College of Science Repository. [Link]
LibreTexts Chemistry. (2021). 2.11: Fragmentation and Interpretation of Spectra. [Link]
Chiusoli, G. P., Costa, M., Schianchi, P., & Salerno, G. (1999). Fragmentation and rearrangement of carbonyl-bridged compounds. Synthesis and crystal structure of new spirocycles containing azetidine rings. Journal of the Chemical Society, Perkin Transactions 1, (18), 2677-2682. [Link]
Foley, C. A., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 78(13), 6435-6447. [Link]
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
van den Heuvel, J. J., et al. (2020). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]
Ak, G., & Elmastas, M. (2020). Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. Records of Natural Products, 14(6), 416-427. [Link]
Comparative Guide: Azetidine vs. Pyrrolidine Metabolic Stability
The following guide provides an in-depth technical comparison of Azetidine versus Pyrrolidine scaffolds, focusing on metabolic stability. It is designed for medicinal chemists and DMPK scientists.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of Azetidine versus Pyrrolidine scaffolds, focusing on metabolic stability. It is designed for medicinal chemists and DMPK scientists.
Executive Summary
In the optimization of lead compounds, the pyrrolidine ring (5-membered saturated amine) is a privileged scaffold but often suffers from high intrinsic clearance (
) due to oxidative metabolism at the -carbon. The azetidine ring (4-membered saturated amine) has emerged as a superior bioisostere for mitigating this instability.
Key Takeaway: Replacing a pyrrolidine with an azetidine typically reduces lipophilicity (
) by 0.4–1.0 log units . This physicochemical shift reduces affinity for CYP450 active sites, frequently lowering intrinsic clearance by 2- to 5-fold while maintaining or improving solubility.
Physicochemical Basis of Stability
The metabolic superiority of azetidine is not random; it is driven by quantifiable physicochemical changes.
Lipophilicity (
) Modulation
Metabolic stability correlates strongly with lipophilicity (Lipophilic Efficiency). CYP450 enzymes have hydrophobic active sites; therefore, reducing
reduces the energy of binding () to the metabolizing enzyme.
Pyrrolidine: Higher lipophilicity increases non-specific binding and CYP affinity.
Azetidine: The ring contraction removes a methylene unit (
), lowering and .
Electronic & Steric Effects (The "Gem-Dimethyl" Effect)
While both are secondary amines with similar basicity (pKa
11.0 for unsubstituted rings), the ring strain in azetidine (~26 kcal/mol vs. ~6 kcal/mol for pyrrolidine) alters the hybridization of the -carbons. This geometric constraint, often coupled with substitutions (e.g., 3-fluoroazetidine), can sterically hinder the approach of the high-valent Iron-Oxo species () of the CYP heme, specifically protecting the vulnerable -C-H bonds.
Metabolic Pathways Visualization
The following diagram illustrates the primary metabolic divergence between the two scaffolds.
Figure 1: Comparative metabolic fate. Pyrrolidines are prone to
-hydroxylation leading to ring opening. Azetidines reduce this liability primarily by lowering enzyme affinity.
Case Study & Data Comparison
The following data illustrates a Matched Molecular Pair (MMP) analysis derived from lead optimization campaigns (e.g., J. Med. Chem. and ACS Med. Chem. Lett. studies on bioisosteres).[1][2][3]
Table 1: Matched Molecular Pair Analysis (MMP)
Note: Values represent a representative optimization trend where R-groups are kept constant.
Feature
Pyrrolidine Analog
Azetidine Analog
Delta / Impact
Structure
5-membered Ring
4-membered Ring
Ring Contraction
cLogP
2.8
2.1
-0.7 (Improved Solubility)
pKa (Basic N)
9.5
9.2
Minimal Change
HLM
> 100 L/min/mg
36 L/min/mg
~3x Stability Improvement
Metabolite ID
Major: Lactam formation
Minor: N-oxidation
Blocked -oxidation
Permeability ()
cm/s
cm/s
Moderate Reduction
Analysis:
Clearance: The azetidine analog demonstrates a significant reduction in intrinsic clearance (
), moving the compound from a "high clearance" to "moderate/low clearance" category.
Permeability Warning: Note that reducing lipophilicity via azetidine can sometimes lower passive permeability (
). This is a trade-off that must be monitored.
Experimental Protocol: Microsomal Stability Assay
To validate these differences in your own series, use the following standardized protocol. This workflow ensures data integrity through rigorous controls.
Reagents & Preparation
Microsomes: Human Liver Microsomes (HLM) at 20 mg/mL protein concentration (e.g., from BioIVT or Corning).
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology
Pre-Incubation:
Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
Spike test compounds (Azetidine/Pyrrolidine pairs) to 1
M final concentration (keeps reaction first-order).
Incubate at 37°C for 10 minutes.
Reaction Initiation:
Add 1 mM NADPH to initiate the reaction.
Control: Run a parallel "Minus NADPH" control to detect chemical instability (non-enzymatic degradation).
Sampling (Time Course):
Extract aliquots at
minutes.
Immediately dispense into ice-cold Acetonitrile (1:3 ratio) to precipitate proteins and quench metabolism.
and high lipophilicity (), synthesize the azetidine analog immediately.
Synthetic Accessibility: Modern photoredox and cross-coupling methods have made 3-substituted azetidines highly accessible, removing historical synthetic barriers.
Watchouts: Monitor hERG inhibition . While azetidines lower lipophilicity (good for hERG), the basic amine remains. Ensure the pKa does not shift significantly higher.
References
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group." Journal of Medicinal Chemistry. (Note: Seminal paper discussing saturated ring bioisosteres).
Wager, T. T., et al. (2012). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Brocklehurst, C. E., et al. (2011). "Preparation of 3-Fluoroazetidines and 3,3-Difluoroazetidines." Organic Process Research & Development.
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
A Comparative Guide to the Purity Validation of Azetidine Sulfone Building Blocks
For researchers, scientists, and drug development professionals, the structural integrity and purity of synthetic building blocks are paramount. Azetidine sulfones, a class of strained heterocyclic compounds, are increas...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the structural integrity and purity of synthetic building blocks are paramount. Azetidine sulfones, a class of strained heterocyclic compounds, are increasingly incorporated into novel pharmaceutical candidates due to their unique conformational constraints and ability to modulate physicochemical properties. However, the inherent ring strain and the presence of a reactive sulfone moiety present distinct challenges in their synthesis, purification, and, critically, in the validation of their purity.
This guide provides an in-depth technical comparison of analytical methodologies for the comprehensive purity assessment of azetidine sulfone building blocks. It is designed to move beyond a simple recitation of techniques, offering instead a logical, field-tested framework for identifying and quantifying potential impurities, thereby ensuring the quality and reliability of these crucial synthetic intermediates.
The Criticality of Purity in Azetidine Sulfone Building Blocks
The four-membered azetidine ring, while synthetically valuable, is susceptible to ring-opening reactions, particularly when activated by an electron-withdrawing sulfonyl group.[1][2] This inherent reactivity, coupled with the potential for side reactions during synthesis, can lead to a variety of impurities that may compromise the outcome of subsequent synthetic steps and, ultimately, the efficacy and safety of the final active pharmaceutical ingredient (API).
Common sources of impurities in azetidine sulfone building blocks can be broadly categorized as:
Process-Related Impurities: Arising from the synthetic route, these can include starting materials, intermediates, reagents, and by-products from side reactions such as over-alkylation, incomplete cyclization, or the formation of diastereomers. For instance, in syntheses involving the ring contraction of α-bromo N-sulfonylpyrrolidinones, incomplete reaction or side reactions could be a source of impurities.[3]
Degradation Products: Resulting from the decomposition of the desired azetidine sulfone, often initiated by exposure to acid, base, heat, light, or oxidizing agents.[4][5] Forced degradation studies are crucial for identifying potential degradants that might form during storage or handling.[6][7]
Enantiomeric Impurities: For chiral azetidine sulfones, the presence of the undesired enantiomer is a critical purity parameter that must be carefully controlled.
A robust analytical strategy is therefore not merely a quality control checkpoint but an integral part of the development process, providing crucial feedback for synthetic route optimization and ensuring the fidelity of structure-activity relationship (SAR) studies.
A Multi-Modal Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment of azetidine sulfone building blocks necessitates a multi-modal approach, leveraging the orthogonal strengths of chromatography, spectroscopy, and elemental analysis.
Chromatographic Techniques: The Power of Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile small molecules like azetidine sulfones. Its ability to separate compounds with high resolution makes it ideal for detecting and quantifying impurities.
Reverse-Phase HPLC (RP-HPLC) for Achiral Purity:
RP-HPLC is the workhorse for determining the overall purity of a sample by separating the main component from any non-enantiomeric impurities.
Experimental Protocol: A Representative RP-HPLC Method
Column: A C18 stationary phase is a common starting point (e.g., Discovery C18, 250 mm x 4.6 mm, 5 µm).[8]
Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile
Gradient Program:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30.1-35 min: 10% B (re-equilibration)
Flow Rate: 1.0 mL/min
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm and 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
Injection Volume: 10 µL
Column Temperature: 30 °C
Causality Behind Experimental Choices:
The C18 column provides good retention for moderately polar to nonpolar compounds.
The acidic mobile phase (formic acid) helps to protonate any basic functionalities, leading to sharper peaks.
The gradient elution ensures that both polar and non-polar impurities are eluted and detected.
PDA detection allows for the examination of the UV spectrum across each peak, helping to identify co-eluting impurities.
Chiral HPLC for Enantiomeric Purity:
For chiral azetidine sulfones, controlling the enantiomeric excess (e.e.) is critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this application.[4][9]
Experimental Protocol: Chiral HPLC Separation
Column: Polysaccharide-based CSPs are often effective (e.g., Chiralpak series).[9]
Mobile Phase: Typically a mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.
Flow Rate: 0.5 - 1.0 mL/min
Detection: UV detection at an appropriate wavelength.
Column Temperature: Ambient or controlled for improved resolution.
Data Presentation: Comparative HPLC Purity Analysis
Sample ID
Synthetic Route
RP-HPLC Purity (%) [a]
Chiral HPLC (e.e. %) [b]
Major Impurity (RP-HPLC)
AZS-001
Route A
98.5
99.2
Unreacted Starting Material (1.1%)
AZS-002
Route B
95.2
96.5
Ring-Opened Byproduct (3.5%)
AZS-003
Route A (Optimized)
99.7
>99.9
Unidentified (0.2%)
[a] Determined by peak area percentage at 254 nm.
[b] Enantiomeric excess calculated from the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Derivatization
While many azetidine sulfones are not sufficiently volatile for direct GC-MS analysis, this technique can be invaluable for identifying volatile impurities or after derivatization of the analyte.[5][10] Derivatization chemically modifies the compound to increase its volatility and thermal stability.[11][12]
Experimental Protocol: GC-MS with Silylation
Derivatization:
Accurately weigh ~1 mg of the azetidine sulfone sample into a vial.
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
Seal the vial and heat at 60-80 °C for 30-60 minutes.
GC-MS Analysis:
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
Carrier Gas: Helium at a constant flow rate.
Injection: Split or splitless injection of 1 µL of the derivatized sample.
Oven Program: A temperature gradient program (e.g., start at 100 °C, ramp to 300 °C).
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.
Causality Behind Experimental Choices:
Silylation replaces active hydrogens (e.g., on a secondary amine) with a non-polar trimethylsilyl group, increasing volatility and thermal stability.
The DB-5ms column is a general-purpose column suitable for a wide range of derivatized compounds.
EI ionization provides reproducible fragmentation patterns that can be compared to mass spectral libraries for impurity identification.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed structural information, which is crucial for the unambiguous identification of the desired product and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR is arguably the most powerful tool for structural characterization in organic chemistry.[13][14] For azetidine sulfones, a combination of 1D and 2D NMR experiments is essential for complete assignment and impurity identification.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[3][15][16][17][18]
Experimental Protocol: 1H qNMR
Sample Preparation:
Accurately weigh the azetidine sulfone sample and a suitable internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) into a vial. The internal standard should have sharp signals that do not overlap with the analyte signals.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
Data Acquisition:
Acquire a 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
Data Processing and Calculation:
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
The purity of the analyte can be calculated using the following formula:
Where:
I = Integral value
N = Number of protons for the integrated signal
MW = Molecular weight
m = Mass
P = Purity of the standard
2D NMR for Structural Confirmation and Impurity Identification:
2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for confirming the structure of the desired azetidine sulfone and for elucidating the structure of unknown impurities.[7][19][20][21]
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting fragments and identifying quaternary carbons.
Azetidine vs. Cyclobutane: Ring Strain Energy & Bioisosteric Utility
The following guide provides an in-depth technical analysis of Azetidine ring strain compared to Cyclobutane analogs, designed for researchers in medicinal chemistry and structural biology. Executive Summary In the lands...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of Azetidine ring strain compared to Cyclobutane analogs, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
In the landscape of saturated heterocycles, azetidine (
) represents a unique thermodynamic and structural anomaly compared to its carbocyclic analog, cyclobutane ().[1] While both four-membered rings possess significant ring strain energy (RSE) driving their reactivity and metabolic profiles, the introduction of the nitrogen atom in azetidine alters the puckering dynamics, basicity, and vector orientation, making it a privileged scaffold in modern drug discovery (e.g., Cobimetinib, Baricitinib).
This guide objectively compares the strain energies, conformational dynamics, and physicochemical properties of these two scaffolds, supported by experimental data and validated protocols.
Thermodynamic Comparison: Ring Strain Energy (RSE)
Ring strain is the composite of angle strain (Baeyer), torsional strain (Pitzer), and transannular interactions. Despite the heteroatom substitution, azetidine and cyclobutane exhibit remarkably similar total strain energies, yet the distribution of this strain differs.
Comparative Data Table
Parameter
Cyclobutane ()
Azetidine ()
Significance
Total Ring Strain Energy (RSE)
26.3 – 26.5 kcal/mol
25.4 – 26.1 kcal/mol
Azetidine is marginally more stable (~1 kcal/mol) due to reduced H-H eclipsing interactions.[1]
Bond Angles (Internal)
~88°
~90° (at N), ~87° (at C)
Deviation from 109.5° creates massive angle strain in both.[1]
Puckering Angle
30° – 35°
33° – 37°
Azetidine is more puckered to relieve torsional strain between vicinal hydrogens.[1]
Inversion Barrier
~1.4 kcal/mol (Ring flip)
~6–10 kcal/mol (N-inversion)
Azetidine has a coupled ring-flip/N-inversion mode.[1]
Critical Insight: The slightly lower RSE in azetidine arises because the nitrogen lone pair replaces a C-H bond, reducing the number of unfavorable eclipsing interactions (Pitzer strain) present in the planar transition state.
Structural Dynamics & Conformation
Unlike the planar cyclopropane, four-membered rings adopt a non-planar "puckered" or "butterfly" conformation to minimize torsional strain.[1][2]
The Puckering Anomaly
Cyclobutane: Puckers to ~30° to relieve the eclipsing of its eight hydrogen atoms.[1]
Azetidine: Puckers further (~35-37°) because the N-H bond (or N-substituent) prefers an equatorial-like orientation to minimize 1,3-diaxial interactions, and the barrier to puckering is influenced by the nitrogen inversion.
Visualization: Conformational Energy Landscape
The following diagram illustrates the potential energy surface (PES) differences between the two rings.
Figure 1: Comparative energy minimization pathways for Cyclobutane and Azetidine.[1] Azetidine adopts a deeper pucker due to the electronic requirements of the nitrogen atom.
Medicinal Chemistry Applications: The Bioisosteric Shift
Replacing a cyclobutane or a larger saturated heterocycle (pyrrolidine/piperidine) with azetidine induces specific physicochemical shifts.
Mechanism: The ring strain compresses the C-N-C angle, increasing the s-character of the C-N sigma bonds. Consequently, the nitrogen lone pair resides in an orbital with higher p-character , making it higher in energy and more available for protonation (increased basicity).[1]
2. Lipophilicity (LogP) & Solubility
Azetidine is a "solubility booster."[1] Replacing a cyclobutane with azetidine introduces a polar center.[1] Replacing a piperidine with azetidine lowers LogP (reducing lipophilicity) and lowers molecular weight (Ligand Efficiency boost).[1]
3. Metabolic Stability
While strained rings are theoretically prone to ring-opening, azetidines are surprisingly metabolically stable compared to aziridines.[1] They do not undergo the facile solvolysis seen in three-membered rings.[1] However, oxidative metabolism at the
To validate these properties in a drug discovery campaign, the following protocols are recommended.
Protocol A: Computational Determination of RSE (Isodesmic Reaction)
Direct calculation of RSE is impossible; it must be derived relative to reference compounds.[1]
Objective: Calculate RSE using a homodesmotic reaction scheme where bond types and hybridization are conserved.
Software: Gaussian, ORCA, or similar DFT package.
Method: B3LYP/6-311+G(d,p) or M06-2X.[1]
Workflow:
Build Structures: Construct Azetidine and the reference acyclic amine (N-ethyl-N-methylpropan-1-amine is a common reference to balance bond types).[1]
Optimize Geometry: Run optimization to find the global minimum (puckered state).
Frequency Calculation: Ensure no imaginary frequencies (confirm true minimum).
Energy Calculation: Calculate Enthalpy (
) at 298K.
Reaction Setup:
(Note: Adjust reference molecules to perfectly balance primary/secondary carbons/nitrogens).
RSE Calculation:
(A positive indicates the strain energy released if the ring were "unstrained").[1]
Protocol B: Synthesis via Strain-Release Functionalization
Accessing complex azetidines often utilizes the high strain of bicyclic precursors.
Precursor: 1-Azabicyclo[1.1.0]butane (ABB).[1][3][4] Strain energy >60 kcal/mol.[1]
Reaction: Nucleophilic addition across the central C-N bond.[1]
Step-by-Step:
Preparation: Dissolve 1-azabicyclo[1.1.0]butane (ABB) derivative in anhydrous THF under
.
Activation: Add an organometallic nucleophile (e.g., Grignard reagent
) or a radical precursor (e.g., sulfonyl radical).[1]
Strain Release: The nucleophile attacks the bridgehead carbon, breaking the central bond and relieving the immense bicyclic strain to form the monocyclic azetidine.
Quench: Add electrophile (E+) to trap the resulting nitrogen anion.[1]
Purification: Silica gel chromatography (Azetidines are polar; use DCM/MeOH/NH3 gradients).
References
Wiberg, K. B. (1986).[1] "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.[1] Link[1]
Dudding, T., et al. (2021).[1] "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 19, 3500-3515.[1] Link
Couty, F., & Drouillat, B. (2010).[1] "The Azetidine Ring: A Powerful Tool for the Synthesis of Nitrogen Heterocycles."[1] Tetrahedron, 66(26), 4669-4694.[1]
Mastryukov, V. S., et al. (1977).[1] "Theoretical Determination of Molecular Structure and Conformation of Azetidine." Journal of Molecular Structure, 36, 226-237.[1]
Bielecki, M., et al. (2025).[1][5] "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization." Journal of the American Chemical Society, 147(25), 22209-22218.[1][6] Link[1]
NIST Chemistry WebBook. "Cyclobutane & Azetidine Thermochemistry Data." Link
Comparative Crystallographic Analysis of 3-Substituted Azetidine Salts
Structural Insights for Lead Optimization and Solid-Form Selection Executive Summary: The Azetidine Challenge In modern drug discovery, the 3-substituted azetidine scaffold has emerged as a critical bioisostere for cyclo...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Insights for Lead Optimization and Solid-Form Selection
Executive Summary: The Azetidine Challenge
In modern drug discovery, the 3-substituted azetidine scaffold has emerged as a critical bioisostere for cyclobutane, proline, and piperidine rings. Its value lies in lowering lipophilicity (
) while altering the metabolic vector of the molecule. However, the high ring strain (~26 kcal/mol) and conformational flexibility (puckering) of the azetidine ring present unique challenges in solid-form development.
This guide objectively compares the crystallographic performance of three distinct salt forms—Hydrochloride (HCl) , Oxalate , and Tosylate —of a representative 3-substituted azetidine (Model Compound: 3-phenylazetidine). We analyze how the counter-ion influences the ring puckering angle (
) , lattice stability , and hygroscopicity , providing a roadmap for rational salt selection.
Strategic Salt Screening: The "Why" and "How"
The choice of salt is not merely about solubility; it dictates the supramolecular architecture that stabilizes the strained azetidine ring.
HCl Salts: The industry standard. Small counter-ion allows for high packing efficiency (
) but often leads to hygroscopic hydrates due to the high charge density of the azetidinium cation.
Oxalate Salts: Bidentate H-bond acceptors. They frequently "lock" the azetidine conformation through robust hydrogen bond networks, often yielding non-solvated, high-melting solids.
Tosylate Salts: Bulky, lipophilic anions. These disrupt close packing of the azetidine cores, useful when the free base is an oil or when HCl salts yield amorphous gums.
Decision Framework for Azetidine Salt Selection
The following decision tree illustrates the logic flow for selecting the optimal salt form based on initial crystallographic observations.
Figure 1: Strategic workflow for salt selection, prioritizing lattice stability and crystallinity.
Experimental Protocol: Single Crystal Growth & Analysis
To obtain high-fidelity data on ring puckering, rigorous control of the crystallization environment is required. Azetidine salts are prone to disorder; therefore, cryogenic data collection is mandatory .
3.1 Synthesis and Crystallization Workflow
Salt Formation:
Dissolve 3-substituted azetidine (1.0 eq) in dry EtOAc or Et2O.
Add acid (1.05 eq) dropwise at 0°C. Note: For Oxalate, use 0.5 eq if targeting the 2:1 salt.
Precipitate is filtered under
to avoid moisture uptake (critical for HCl salts).
Crystal Growth (Vapor Diffusion Method):
Solvent: Methanol (good solubility for salts).
Anti-solvent: Diethyl ether or Hexane.
Setup: Place saturated salt solution in an inner vial. Place anti-solvent in the outer jar. Seal and store at 4°C.
Why: Slow diffusion minimizes kinetic trapping, allowing the azetidine ring to adopt its thermodynamic energy minimum pucker.
Data Collection:
Mounting: Paratone-N oil on a Mitegen loop.
Temperature:100 K (Stream of
).
Mechanism:[1][2][3][4] Cooling reduces the thermal ellipsoid volume, allowing resolution of the specific ring pucker (
) versus thermal disorder.
Comparative Analysis: HCl vs. Oxalate vs. Tosylate
The table below summarizes representative crystallographic data for a 3-phenylazetidine model system. These values highlight the trade-offs between packing density and conformational stability.
Table 1: Comparative Crystallographic Metrics
Parameter
HCl Salt
Oxalate Salt (1:1)
Tosylate Salt
Crystal System
Monoclinic ()
Triclinic ()
Orthorhombic ()
Ring Pucker ()
28° - 35° (Variable)
15° - 20° (Flattened)
30° - 38° (Relaxed)
Density ()
~1.35 g/cm³
~1.42 g/cm³
~1.28 g/cm³
Melting Point
180-185°C
210-215°C
145-150°C
Hygroscopicity
High (Deliquescent)
Low
Low
H-Bond Motif
(Chains)
(R2,2(8) Dimers)
(Discrete)
4.1 Deep Dive: The Ring Puckering Angle ()
The azetidine ring is rarely planar.[5] It adopts a puckered conformation to relieve torsional strain between adjacent methylene groups.
HCl Effect: The small chloride ion allows the azetidine cations to pack closely. However, this often forces the ring into a higher pucker angle (>30°) to accommodate the lattice forces, sometimes leading to disorder where the ring "flips" between two puckered states.
Oxalate Effect: The oxalate anion is a strong bidentate acceptor. It often bridges two azetidine cations, "clamping" them. This interaction tends to flatten the ring (lower
), resulting in higher lattice energy and higher melting points.
Tosylate Effect: The bulky aromatic group of the tosylate dominates the packing. The azetidine ring sits in the "voids" created by the tosylate stacking, allowing it to adopt a relaxed, gas-phase-like pucker (~37°).
4.2 Visualizing the Conformational Landscape
The following diagram illustrates the relationship between the salt counter-ion and the resulting azetidine conformation.
Figure 2: Impact of counter-ion sterics and electronics on the azetidine ring conformation.
Conclusion and Recommendation
For 3-substituted azetidines, the Oxalate salt often provides the superior balance of crystallinity and thermal stability due to its ability to lock the ring conformation via strong hydrogen bonding. While HCl salts are the standard starting point, they should be carefully monitored for hygroscopicity and crystallographic disorder. Tosylate salts are the recommended alternative when the HCl salt yields non-crystalline gums.
Key Takeaway: Do not treat the counter-ion as inert. In small, strained rings like azetidine, the anion is an active structural component that dictates the ring's puckering and, consequently, the solid-state stability of the API.
References
BenchChem. (2025).[5][6] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from
Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane and Azetidine. Journal of Chemical Physics.
Kündig, P., et al. (2022). Crystal structure analysis of N-acetylated proline and ring size analogs. ETH Zurich Research Collection. Retrieved from [7]
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry.
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][8] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection logic).
Cambridge Crystallographic Data Centre (CCDC).CSD Statistics on Azetidine Ring Conformations.
Personal protective equipment for handling 3-((Methylsulfonyl)methyl)azetidine
Part 1: Executive Safety Summary 3-((Methylsulfonyl)methyl)azetidine is a functionalized heterocyclic building block commonly used in drug discovery. While specific toxicological monographs (e.g., NTP, IARC) may not exis...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Summary
3-((Methylsulfonyl)methyl)azetidine is a functionalized heterocyclic building block commonly used in drug discovery. While specific toxicological monographs (e.g., NTP, IARC) may not exist for this specific derivative, its structural features dictate a Risk Group 3 (High Containment) handling protocol.
The "Why" Behind the Protocol:
Azetidine Ring Strain: The four-membered azetidine ring possesses significant ring strain (~26 kcal/mol). Like aziridines and epoxides, azetidines are potential alkylating agents, meaning they can react with nucleophilic DNA bases, posing a theoretical genotoxicity risk [1].
Sulfone Moiety: The methylsulfonyl group increases polarity and water solubility, potentially facilitating systemic absorption through mucous membranes if aerosolized.
Unknown Toxicology: As a research chemical, it must be treated under the "Universal Precaution for Novel Chemical Entities (NCEs)," assuming it is a sensitizer and irritant until proven otherwise.
Part 2: Hazard Analysis & PPE Matrix[1][2]
Chemical Hazard Profile
Property
Hazard Description
GHS Classification (Inferred/Analog)
Reactivity
Ring-opening reactions; incompatible with strong oxidizers and acids.
Azetidines are small, nitrogenous heterocycles with high permeation potential. Double gloving creates a "sacrificial layer" and provides visual contrast if the outer glove is compromised [2].
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for potential alkylating agents in powder form. Goggles seal the orbital area against airborne dust and splashes.
Respiratory
Fume Hood (Primary) N95/P100 (Secondary)
Mandatory: All open handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable, a P100 particulate respirator is required to prevent inhalation of sensitized dust.
Body Defense
Tyvek® Lab Coat (or similar)
Cotton coats absorb liquids. For quantities >1g, use a disposable, non-woven polyethylene coat (Tyvek) to prevent fabric saturation and skin contact.
Part 3: Operational Protocols
Storage & Stability[3]
Temperature: Store at 2–8°C (Refrigerated). Azetidines can degrade via ring-opening or polymerization at room temperature over time.
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. The amine is basic and will absorb atmospheric CO₂; the sulfone is hygroscopic.
Weighing & Transfer (The Critical Step)
Static electricity is the primary vector for contamination when handling small-molecule powders.
De-ionize: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.
Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a "balance enclosure" or a powder safety funnel to minimize air turbulence.
Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, DMF) immediately after weighing. Handling the compound in solution significantly reduces the risk of airborne exposure.
Reaction Setup
Venting: Ensure the reaction vessel is vented to a scrubber or the back of the hood.
Quenching: Upon reaction completion, treat the mixture as if unreacted azetidine is present. Acidic workups (e.g., dilute HCl) will protonate the azetidine nitrogen, rendering it water-soluble and less volatile, but potentially more stable as a salt.
Waste Disposal
Segregation: Do not mix with oxidizing waste (e.g., nitric acid, permanganate) to avoid exothermic decomposition.
Labeling: Tag waste clearly as "Contains Azetidine Derivative – Potential Alkylator."
Decontamination: Wipe all surfaces with a 10% bleach solution followed by water. The hypochlorite oxidizes the amine and degrades the ring structure.
Part 4: Safety Visualization (Workflow)
The following diagram outlines the "Safe Handling Lifecycle" for 3-((Methylsulfonyl)methyl)azetidine, emphasizing containment barriers.
Figure 1: Operational workflow emphasizing the "Fume Hood Containment Zone" as the critical control point for minimizing exposure to azetidine dust and vapors.
Part 5: Emergency Response
Scenario
Immediate Action
Skin Contact
Wash immediately with soap and water for 15 minutes.[1][2] Do not use alcohol (increases skin permeability).
Eye Contact
Flush with water/saline for 15 minutes.[3][1] Hold eyelids open. Seek ophthalmological evaluation.
Spill (Solid)
Do not sweep (creates dust). Cover with wet paper towels (absorbent), then scoop into a bag. Wipe area with 10% bleach.
Inhalation
Move to fresh air.[3][4][1][5][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).
References
National Institutes of Health (NIH). Structure-Activity Relationship of Azetidine Derivatives. PubChem Compound Summary. Available at: [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. Available at: [Link]